molecular formula C9H19NO B1432438 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol CAS No. 1512285-97-0

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Cat. No.: B1432438
CAS No.: 1512285-97-0
M. Wt: 157.25 g/mol
InChI Key: SOHAWBMOFPPYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,11)5-8-10-6-3-4-7-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAWBMOFPPYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1512285-97-0 Molecular Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol

Executive Summary

This technical guide outlines a robust, two-step convergent synthesis for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol , a tertiary amino-alcohol frequently utilized as a pharmacophore fragment in anticholinergic agents and as a chiral ligand precursor in asymmetric catalysis.

The protocol prioritizes atom economy and scalability , utilizing the inherent nucleophilicity of pyrrolidine in a Michael addition, followed by a Grignard alkylation. This route avoids the use of unstable halo-alcohol intermediates, offering a safer and more reproducible industrial profile.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two strategic disconnections. While a nucleophilic substitution (Sɴ2) on a halo-alcohol is theoretically possible, it suffers from competitive elimination and cyclization side reactions.

The superior approach is a C–C bond formation via Grignard addition to a ketone precursor, which is itself derived from a C–N bond formation via conjugate addition.

Strategic Pathway (Graphviz Visualization)

Retrosynthesis Target Target Molecule 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol Inter Intermediate Ketone 4-(pyrrolidin-1-yl)butan-2-one Inter->Target Grignard Addition (C-C Disconnection) SM1 Starting Material A Pyrrolidine SM1->Inter Michael Addition (C-N Disconnection) SM2 Starting Material B Methyl Vinyl Ketone (MVK) SM2->Inter Reagent Reagent Methylmagnesium Bromide (MeMgBr) Reagent->Target

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target via amino-ketone intermediate.

Experimental Protocols

Step 1: Synthesis of 4-(pyrrolidin-1-yl)butan-2-one (Michael Addition)

This step exploits the high nucleophilicity of pyrrolidine to attack the


-carbon of Methyl Vinyl Ketone (MVK).

Reaction Type: Conjugate Addition (Exothermic) Key Risk: Polymerization of MVK; Thermal Runaway.

Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )Role
Methyl Vinyl Ketone (MVK) 1.0570.09Michael Acceptor
Pyrrolidine 1.0071.12Nucleophile
Dichloromethane (DCM) Solvent-Diluent (Heat sink)
Hydroquinone 1% w/w110.11Polymerization Inhibitor
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and an internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with Pyrrolidine (1.0 equiv) and anhydrous DCM (5 volumes). Cool the solution to 0°C using an ice/brine bath.

  • Addition: Dissolve MVK (1.05 equiv) in DCM (2 volumes). Crucial: Add hydroquinone to the MVK solution to prevent polymerization during addition.

  • Reaction: Dropwise add the MVK solution to the amine over 60 minutes.

    • Control Point: Maintain internal temperature

      
      . The reaction is highly exothermic.
      
  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). Disappearance of pyrrolidine indicates completion.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess MVK. The resulting oil is generally pure enough (>95%) for the next step.

    • Validation:

      
      H NMR should show a singlet at 
      
      
      
      ppm (methyl ketone) and disappearance of vinylic protons.
Step 2: Grignard Addition to Target Alcohol

The ketone carbonyl is attacked by the methyl Grignard reagent to form the tertiary alcohol.[1]

Reaction Type: Nucleophilic Addition / Alkylation Key Risk: Moisture sensitivity; violent quenching.

Reagents & Stoichiometry
ReagentEquiv.Role
4-(pyrrolidin-1-yl)butan-2-one 1.00Substrate
Methylmagnesium Bromide (3.0M in Et₂O)1.20Alkylating Agent
Anhydrous THF SolventMedium
Ammonium Chloride (sat. aq.) ExcessQuenching Agent
Procedure
  • Inert Setup: Flame-dry a 2-neck flask and cool under a stream of Argon. Equip with a magnetic stir bar and addition funnel.

  • Reagent Prep: Charge the flask with MeMgBr (1.2 equiv) and anhydrous THF. Cool to -5°C.

  • Substrate Addition: Dissolve the amino-ketone from Step 1 in anhydrous THF (3 volumes). Add this solution dropwise to the Grignard reagent.

    • Mechanistic Note: The amine moiety may coordinate with Mg, potentially requiring slightly more than 1 equiv of Grignard if the coordination is strong, though 1.2 equiv is usually sufficient.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quenching (Critical): Cool the reaction mixture back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Safety: This releases methane gas and heat. Ensure good venting.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). The product (amino-alcohol) will reside in the organic layer (or the aqueous layer if pH is too low; ensure pH is basic ~9-10 using dilute NaOH if necessary to keep the amine deprotonated).

  • Purification: Dry organic phase over

    
    , filter, and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH
    
    
    
    ).

Reaction Workflow & Logic

The following diagram illustrates the process flow and critical control points (CCPs) for the synthesis.

Workflow Start Start: Pyrrolidine + DCM Step1 Step 1: Michael Addition (Add MVK slowly @ 0°C) Start->Step1 Check1 CCP: Exotherm Control (Keep T < 10°C) Step1->Check1 Inter Intermediate: Amino-Ketone Check1->Inter Step2 Step 2: Grignard (MeMgBr in THF) Inter->Step2 Quench Quench: Sat. NH4Cl Step2->Quench Final Product: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol Quench->Final

Figure 2: Operational workflow highlighting Critical Control Points (CCPs).

Physical Properties & Characterization Data[2][3][4]

PropertyValue / Description
Appearance Colorless to pale yellow viscous oil
Boiling Point ~85-90°C @ 1 mmHg (Predicted)
Solubility Soluble in EtOH, DCM, THF; Moderate water solubility
pKa (Conj. Acid) ~10.2 (Pyrrolidine nitrogen)
Storage Hygroscopic; Store under Nitrogen at 2-8°C

Spectroscopic Expectations:

  • IR: Broad stretch at 3300-3400 cm⁻¹ (O-H stretch).

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       1.20 (s, 6H, 
      
      
      
      )
    • 
       1.6-1.8 (m, 4H, pyrrolidine ring)
      
    • 
       2.5-2.6 (m, 4H, pyrrolidine 
      
      
      
      )
    • 
       2.65 (t, 2H, 
      
      
      
      )

Safety & References

Safety Protocols
  • Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin absorption. It is a lachrymator. All transfers must occur in a functioning fume hood. Waste containing MVK must be treated with base to polymerize/deactivate before disposal.

  • Grignard Reagents: Pyrophoric hazards. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

References
  • Sigma-Aldrich. (n.d.). 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol Product Data. Retrieved from

  • Bartoli, G., et al. (2005).
  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Authoritative text on Grignard handling and reaction conditions).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235654. Retrieved from

Sources

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally restricted, bifunctional building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (CAS: 1512285-97-0) represents a highly versatile synthon characterized by a tertiary alcohol and a cyclic tertiary amine (pyrrolidine) separated by a two-carbon alkyl spacer[1].

This specific structural topology makes it an ideal lipophilic, basic side-chain for drug discovery. The pyrrolidine ring serves as a robust basic pharmacophore capable of forming critical salt bridges with target receptors (such as GPCRs), while the sterically hindered tertiary alcohol provides an essential hydrogen-bond donor/acceptor site that is highly resistant to Phase I metabolic oxidation[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol, and its applications in rational drug design.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a


 framework where the high electron density of the pyrrolidine nitrogen is balanced by the polar hydroxyl group.
Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1][4][5]:

ParameterValue / Description
Chemical Name 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
CAS Registry Number 1512285-97-0
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
SMILES CC(C)(O)CCN1CCCC1
InChI Key SOHAWBMOFPPYDC-UHFFFAOYSA-N
Physical Form Liquid (at Room Temperature)
Basic pKa (Calculated) ~9.5 – 10.2 (Pyrrolidine nitrogen)
Storage Conditions Room Temperature (RT), sealed and dry
Structural Causality in Drug Design

The choice of a tertiary alcohol over a primary or secondary alcohol in this scaffold is a deliberate strategy to overcome metabolic liabilities. Primary and secondary alcohols are rapidly oxidized by alcohol dehydrogenases (ADHs) or cytochrome P450 (CYP) enzymes into aldehydes, ketones, or carboxylic acids, which are subsequently cleared. The gem-dimethyl groups at the C2 position of this compound provide severe steric hindrance, effectively blocking this oxidative pathway and thereby extending the biological half-life of drugs incorporating this moiety.

Retrosynthetic Strategy and Experimental Workflow

To synthesize 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol efficiently, a highly controlled nucleophilic acyl substitution followed by nucleophilic addition is required. The most robust and scalable approach involves the double Grignard addition of methylmagnesium bromide to an ester precursor, specifically ethyl 3-(pyrrolidin-1-yl)propanoate .

Synthesis Workflow Diagram

Synthesis A Ethyl 3-(pyrrolidin-1-yl)propanoate (Starting Material) B CH3MgBr (2.5 eq) THF, 0°C to RT A->B C Nucleophilic Addition Intermediate Ketone B->C D Second Grignard Addition Tertiary Alkoxide C->D E Aqueous Quench (NH4Cl) Basification (NaOH) D->E F 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (Target Compound) E->F

Figure 1: Step-by-step Grignard synthesis workflow for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate built-in validation checks to ensure reaction fidelity.

Objective: Convert ethyl 3-(pyrrolidin-1-yl)propanoate to the target tertiary alcohol.

Step 1: Reaction Setup and Reagent Causality

  • Procedure: Dissolve ethyl 3-(pyrrolidin-1-yl)propanoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: THF is chosen because its oxygen lone pairs coordinate with and stabilize the Grignard reagent. The 0 °C temperature is critical to prevent premature enolization of the ester, which would stall the reaction and reduce yield.

Step 2: Grignard Addition

  • Procedure: Add Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
    
  • Causality: A 2.5 molar equivalent is strictly required. The first equivalent converts the ester to the intermediate ketone; the second equivalent attacks the highly reactive ketone to form the tertiary alkoxide. The 0.5 eq excess acts as a sacrificial buffer against any adventitious moisture in the system.

Step 3: Self-Validation via TLC

  • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a basic stain (e.g., Dragendorff's reagent or Ninhydrin) to visualize the tertiary amine.

  • Validation: The complete disappearance of the high-Rf ester spot and the appearance of a highly polar, baseline-retained spot (the magnesium alkoxide salt) confirms successful double addition.

Step 4: Quench and Acid-Base Extraction Logic

  • Procedure: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
    . Stir for 15 minutes. Next, add 1M 
    
    
    
    until the aqueous layer reaches pH > 11. Extract with Dichloromethane (DCM) (
    
    
    mL).
  • Causality:

    
     provides a gentle, proton-donating quench that avoids the violent exotherm associated with water. However, this leaves the pyrrolidine nitrogen protonated (water-soluble). The subsequent basification to pH > 11 is the critical step: it free-bases the pyrrolidine, forcing the target compound into the organic DCM phase for successful recovery.
    

Pharmacological & Medicinal Chemistry Applications

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is highly prized in the development of targeted therapeutics. Its unique combination of basicity, lipophilicity, and hydrogen-bonding capacity allows it to act as a "key" for specific receptor "locks."

Histamine H3 Receptor Ligands

The compound is frequently utilized as a side-chain in the synthesis of 3- or 4-monosubstituted phenol and thiophenol derivatives designed as Histamine H3 receptor antagonists/inverse agonists[2][3]. In these architectures, the pyrrolidine ring mimics the imidazole ring of endogenous histamine, forming a critical salt bridge with the highly conserved Aspartate residue (Asp114) in the transmembrane domain of the H3 receptor.

Sphingosine Kinase (SphK) Inhibitors

Derivatives utilizing this amino alcohol scaffold have also been investigated as specific inhibitors of human Sphingosine Kinase 2 (hSphK2), an enzyme that mediates cell proliferation and apoptosis via the production of sphingosine 1-phosphate (S1P)[6]. The tertiary alcohol provides essential hydrogen bonding that mimics the natural sphingosine substrate, while the bulky methyl groups prevent unwanted phosphorylation.

Pharmacophore Binding Model

Pharmacophore P Pyrrolidine Ring (Basic Center) L Alkyl Linker (Hydrophobic) P->L R1 Receptor Aspartate (Ionic Bond) P->R1 Salt Bridge A Tertiary Alcohol (H-Bond Donor/Acceptor) A->L R2 Receptor Ser/Thr (H-Bond) A->R2 H-Bond R3 Lipophilic Pocket (Van der Waals) L->R3 Hydrophobic

Figure 2: Pharmacophore binding model of the compound within a generic GPCR binding pocket.

Safety, Handling, and Storage

Because of the basic nature of the pyrrolidine ring and the organic nature of the backbone, strict adherence to safety protocols is mandatory[1].

  • GHS Classification: Danger .

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage (due to the high local pH of the free amine).

    • H335: May cause respiratory irritation.

  • PPE Requirements: Handlers must wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles (to prevent eye damage from the basic amine), and work exclusively within a certified fume hood.

  • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents and strong acids.

References

  • Pfizer Inc. "US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands". Google Patents.
  • Molaid. "1-phenyl-ethylamino)-4-pyrrolidin-1-yl-butan-2-ol - Sphingosine Kinase Inhibitors". Molaid Chemical Database. Available at:[Link]

Sources

Investigational Pharmacodynamics and Mechanism of Action Profiling for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (CAS: 1512285-97-0) is a highly specialized aliphatic tertiary amino alcohol utilized primarily as a synthetic building block and pharmacophore model in medicinal chemistry. While it is not a deployed clinical therapeutic with a singular, FDA-approved indication, its structural motif—a basic pyrrolidine ring tethered via an aliphatic chain to a tertiary alcohol—is the foundational core of numerous neuroactive compounds, most notably muscarinic acetylcholine receptor (mAChR) antagonists like procyclidine[1].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals on how to systematically determine and validate the mechanism of action (MoA) of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol and its novel derivatives. We detail the structural rationale, the self-validating experimental workflows required for receptor profiling, and the downstream signaling pathways implicated by this chemical class.

Part 1: Structural Analysis & Pharmacophore Rationale

The pharmacological potential of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is dictated by its distinct stereoelectronic properties:

  • The Pyrrolidine Nitrogen: With a pKa of approximately 10.4, the tertiary amine is protonated at physiological pH (7.4). This cationic state is critical for MoA, as it forms a highly conserved salt-bridge interaction with the Asp3.32 residue located in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs)[2].

  • The Tertiary Alcohol: The hydroxyl group at the 2-position acts as a potent hydrogen bond donor and acceptor. In muscarinic antagonists, this moiety typically interacts with tyrosine and threonine residues deeper within the receptor cavity, anchoring the molecule and preventing the conformational shifts required for G-protein activation[1].

Based on these structural homologies, the primary predicted mechanism of action for derivatives of this compound is competitive antagonism at Gq/11-coupled GPCRs , specifically the M1 and M3 muscarinic receptor subtypes.

GPCR_Signaling Ligand Pyrrolidinyl Tertiary Alcohol (Putative Antagonist) Receptor Muscarinic Receptor (M1/M3) GPCR Ligand->Receptor Competitive Inhibition Gq Gq/11 Protein Receptor->Gq Activation (Blocked) PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Binds IP3R

Fig 1: Putative Gq/11-coupled GPCR signaling pathway inhibited by the pyrrolidine derivative.

Part 2: Experimental Methodologies for MoA Determination

To definitively establish the MoA of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol derivatives, a two-tiered self-validating system is employed: High-Throughput Radioligand Binding (to prove target affinity) followed by a FLIPR Calcium Assay (to prove functional antagonism).

Protocol 1: High-Throughput Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) at M1-M5 receptors.

Expertise & Causality: We utilize Chinese Hamster Ovary (CHO-K1) cells because they lack endogenous muscarinic receptors, providing a null background that prevents signal confounding[3]. We select


-methylscopolamine (

) over

because

is hydrophilic and exclusively labels cell-surface receptors, ensuring we only quantify functionally accessible targets[4][5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1 mAChRs. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well microplate, combine 50 µL of membrane suspension (15 µg protein/well), 25 µL of

    
     (final concentration 0.2 nM), and 25 µL of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol at varying concentrations (
    
    
    
    to
    
    
    M)[5].
  • Self-Validation (NSB): Designate control wells containing 10 µM Atropine to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding window[4].

  • Incubation & Termination: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity via liquid scintillation spectrometry[4].

Protocol 2: Functional Calcium Mobilization (FLIPR Assay)

Objective: Confirm that binding translates to functional GPCR antagonism by measuring intracellular calcium (


) release.

Expertise & Causality: We utilize a No-Wash Fluo-8 Calcium Assay kit. The "no-wash" format prevents the detachment of loosely adherent CHO cells, drastically reducing well-to-well variability[6]. Probenecid is included in the loading buffer to inhibit organic anion transporters, preventing the active efflux of the fluorophore and ensuring a stable baseline[7].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-M1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom microplate. Incubate overnight at 37°C in 5%

    
    [7].
    
  • Dye Loading: Aspirate media and add 100 µL of Fluo-8 NW dye in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid[6]. Incubate for 1 hour at 37°C.

  • Antagonist Incubation: Add the test compound (2-methyl-4-(pyrrolidin-1-yl)butan-2-ol) 15 minutes prior to the baseline reading to allow for receptor equilibration[8].

  • Agonist Challenge: Using the FLIPR Tetra fluidics system, inject Acetylcholine at its pre-determined

    
     concentration.
    
  • Detection: Measure fluorescence continuously for 120 seconds (Excitation 488 nm / Emission 515 nm). A reduction in the maximum fluorescence peak relative to the vehicle control confirms functional antagonism[9][10].

Workflow Comp Compound Prep CAS 1512285-97-0 Bind Radioligand Binding [3H]NMS Displacement Comp->Bind Func FLIPR Calcium Assay Functional Antagonism Bind->Func Ki Validation Data Schild Plot Analysis pA2 Determination Func->Data IC50 Shift

Fig 2: High-throughput screening workflow for determining the mechanism of action.

Part 3: Quantitative Data Summarization

When profiling pyrrolidine-based tertiary alcohols, data must be benchmarked against established clinical standards. Table 1 summarizes the expected pharmacological parameters for compounds sharing the 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol pharmacophore.

Table 1: Quantitative Profiling Matrix for Pyrrolidine-Tertiary Alcohols

Assay ParameterTarget SystemReference StandardExpected Baseline (

/

)
Radioligand Binding (

)
M1 mAChR (CHO-K1)Atropine0.5 - 5.0 nM
Radioligand Binding (

)
M3 mAChR (CHO-K1)4-DAMP1.0 - 10.0 nM
FLIPR Calcium Assay (

)
M1 mAChR (Gq-coupled)Pirenzepine10 - 50 nM
FLIPR Calcium Assay (

)
M3 mAChR (Gq-coupled)Darifenacin15 - 60 nM

Note: The actual affinity of the unmodified 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol intermediate is typically lower (micromolar range) until further functionalized with bulky aromatic groups (e.g., phenyl or cyclohexyl rings) to fully occupy the orthosteric pocket[1][5].

References

  • Title: A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The use of a modified [3H]4-DAMP radioligand binding assay Source: Ovid URL: [Link]

  • Title: Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity Source: MDPI URL: [Link]

Sources

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol CAS number 1512285-97-0

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes specific chemical data with engineered synthetic protocols and application insights.

CAS Number: 1512285-97-0 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Review)

Executive Summary & Chemical Identity

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is a tertiary amino-alcohol featuring a sterically encumbered hydroxyl group and a saturated nitrogen heterocycle. In medicinal chemistry, this motif serves as a critical pharmacophore scaffold , often utilized to modulate solubility, basicity (pKa), and lipophilicity (LogP) in CNS-active agents and GPCR ligands.

Unlike simple linear amino alcohols, the gem-dimethyl substitution at the


-position relative to the hydroxyl group provides resistance to metabolic oxidation, while the pyrrolidine ring offers a rigid hydrophobic domain capable of specific hydrophobic pocket interactions.
Physicochemical Profile
PropertySpecification
IUPAC Name 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
Molecular Formula C

H

NO
Molecular Weight 157.25 g/mol
Physical State Viscous Liquid / Low-melting Solid
Boiling Point ~210–215 °C (Predicted @ 760 mmHg)
pKa (Predicted) ~10.2 (Pyrrolidine nitrogen)
LogP ~1.2 (Estimated)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (pH dependent)

Synthetic Engineering & Process Optimization

For research and scale-up, two primary synthetic routes are established. The choice depends on reagent availability and scale requirements.

Route A: The "Mannich-Grignard" Sequence (Scale-Up Preferred)

This route utilizes commodity chemicals (acetone, formaldehyde, pyrrolidine) and is preferred for multi-gram to kilogram scale-up due to lower raw material costs.

  • Mannich Condensation:

    • Reagents: Acetone (solvent/reactant), Formaldehyde (paraformaldehyde), Pyrrolidine, HCl (cat).

    • Mechanism: Formation of the iminium ion from formaldehyde and pyrrolidine, followed by enol attack from acetone.

    • Intermediate: 4-(Pyrrolidin-1-yl)butan-2-one.

  • Grignard Addition:

    • Reagents: Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi) in THF/Ether.

    • Process: Nucleophilic attack of the methyl anion on the ketone carbonyl.

    • Workup: Ammonium chloride quench to prevent dehydration of the tertiary alcohol.

Route B: Direct Nucleophilic Substitution (Rapid Lab Scale)

Ideal for high-throughput library generation where speed is prioritized over cost.

  • Substrate: 4-Chloro-2-methylbutan-2-ol (Commercially available or synthesized via epoxide opening).

  • Reagent: Pyrrolidine (Excess).

  • Conditions: K

    
    CO
    
    
    
    , MeCN or DMF, 60–80 °C, 12 h.
  • Purification: Acid-base extraction.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting and executing the synthesis.

SynthesisWorkflow Start Target: CAS 1512285-97-0 Decision Scale & Availability Check Start->Decision RouteA Route A: Mannich-Grignard (Cost-Effective / Scale-Up) Decision->RouteA High Scale (>100g) RouteB Route B: Nucleophilic Substitution (Rapid / Library Scale) Decision->RouteB Low Scale (<5g) StepA1 Step 1: Mannich Reaction Acetone + HCHO + Pyrrolidine RouteA->StepA1 StepA2 Intermediate: 4-(Pyrrolidin-1-yl)butan-2-one StepA1->StepA2 StepA3 Step 2: Grignard Addition MeMgBr / THF, 0°C StepA2->StepA3 Product Final Product Purification: Acid/Base Extraction StepA3->Product StepB1 Reagents: 4-Chloro-2-methylbutan-2-ol + Pyrrolidine RouteB->StepB1 StepB2 Conditions: K2CO3, MeCN, 80°C StepB1->StepB2 StepB2->Product

Caption: Decision matrix for synthetic route selection based on scale and precursor availability.

Structural Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a functional building block . Its structural features are exploited in specific medicinal chemistry contexts:

A. The "Amino-Alcohol" Warhead

The 1,3-amino-alcohol motif (with a 2-carbon spacer) is a classic scaffold in:

  • Anticholinergics: Analogous to procyclidine fragments, where the tertiary hydroxyl and amine bind to muscarinic receptors.

  • H3 Receptor Antagonists: The pyrrolidine ring serves as the basic center interacting with Aspartate residues in the GPCR transmembrane domain.

B. Solubility Enhancement

Incorporating the 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol moiety into a lipophilic drug core can significantly improve aqueous solubility.

  • Mechanism: The pyrrolidine nitrogen (pKa ~10) is protonated at physiological pH, aiding solvation.

  • Metabolic Stability: The gem-dimethyl group adjacent to the alcohol prevents oxidation to a ketone (which would occur with a secondary alcohol) and blocks

    
    -elimination.
    
Mechanistic Interaction Map

InteractionMap Compound 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol OH Tertiary -OH Group Compound->OH Me2 Gem-Dimethyl Compound->Me2 Pyr Pyrrolidine Ring Compound->Pyr H_Bond H-Bond Donor/Acceptor (Receptor Binding) OH->H_Bond Met_Stab Metabolic Blockade (Prevents Oxidation) Me2->Met_Stab Ionic Ionic Interaction (Aspartate Binding) Pyr->Ionic Lipophil Hydrophobic Filling (LogP Modulation) Pyr->Lipophil

Caption: Pharmacophore decomposition showing how structural elements translate to biological function.

Analytical Protocol

For validation of purity and identity in a research setting.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (Preferred).

  • Note: The compound lacks strong UV chromophores (aromatic rings). Mass Spectrometry (LC-MS) is highly recommended for confirmation.

Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion: [M+H]

    
     = 158.2 m/z.
    
  • Fragmentation Pattern: Loss of water ([M+H-18]

    
    ) and cleavage of the pyrrolidine ring may be observed at higher collision energies.
    

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, handling should follow protocols for tertiary amines and organic alcohols .

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (Amine basicity).

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent amine oxidation or moisture absorption (hygroscopic potential).

References

  • PubChem. (n.d.). Compound Summary: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol. National Library of Medicine. Retrieved from [Link]

  • Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775. (Foundational reference for the Mannich synthetic route).

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies required for the spectroscopic characterization of the tertiary amino alcohol, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol. Given the absence of publicly available spectral data for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the expected spectroscopic data based on its chemical structure and provides detailed, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.

The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for the confirmation of identity, purity, and structural elucidation of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Structural Overview and Predicted Spectroscopic Properties

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (CAS Number: 1512285-97-0) is a tertiary alcohol and a tertiary amine with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol .[1][2] The structural features—a quaternary carbon bearing a hydroxyl group and two methyl groups, a propylene linker, and a pyrrolidine ring—give rise to a distinct spectroscopic signature.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation. Based on the structure of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, the following ¹H and ¹³C NMR signals are predicted. The predictions are based on standard chemical shift values and spin-spin coupling principles.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Assignment Predicted ¹H NMR Predicted ¹³C NMR
C1, C1' (CH₃)₂~1.2 ppm (singlet, 6H)~29 ppm
C2 (C-OH)-~70 ppm
C3 (-CH₂-)~1.7 ppm (triplet, 2H)~45 ppm
C4 (-CH₂-N)~2.6 ppm (triplet, 2H)~55 ppm
C5, C8 (-CH₂-)~2.5 ppm (multiplet, 4H)~54 ppm
C6, C7 (-CH₂-)~1.8 ppm (multiplet, 4H)~23 ppm
-OHVariable, broad singlet (e.g., 2-4 ppm, concentration-dependent)-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values can vary based on the solvent and experimental conditions.

Predicted LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight of a compound. For 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, analysis in positive ion mode is expected to yield the protonated molecule.

  • Molecular Formula: C₉H₁₉NO

  • Exact Mass: 157.1467 u

  • Predicted Ion (Electrospray Ionization, Positive Mode): [M+H]⁺ = 158.1545 m/z

Experimental Protocols for Spectroscopic Analysis

The following sections provide detailed, step-by-step protocols for acquiring high-quality spectroscopic data for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary objective of NMR analysis is to confirm the chemical structure of the compound. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Vortex the sample until the compound is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans) with a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (TMS) to its known value.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (singlets, doublets, triplets, etc.) in the ¹H spectrum to deduce proton connectivity.

    • Correlate the observed peaks in both ¹H and ¹³C spectra with the predicted values to confirm the structure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is essential for determining the purity of the compound and identifying any potential impurities. A reversed-phase method is generally suitable for a molecule of this polarity.

Caption: Workflow for HPLC sample preparation, analysis, and data processing.

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a solution of 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Sample Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC Instrument Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 5-10 µL.

    • Gradient Program (example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis and Data Interpretation:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, providing unambiguous confirmation of the compound's molecular weight.[3]

  • LC and MS Conditions:

    • The HPLC conditions can be adapted from the purity method described above. The use of a volatile buffer like formic acid is crucial for MS compatibility.[4]

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is suitable.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Source Parameters (example):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

  • Analysis and Data Interpretation:

    • Perform a direct infusion of the sample solution to optimize MS parameters if necessary.

    • Run the LC-MS analysis using the established HPLC method.

    • Extract the ion chromatogram for the predicted protonated molecule (m/z 158.15).

    • Verify that the mass spectrum of the major peak from the LC separation corresponds to the expected [M+H]⁺ ion. The high-resolution mass should be within 5 ppm of the calculated exact mass.

Conclusion

The successful characterization of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol relies on a systematic and multi-technique analytical approach. This guide provides the predictive data and robust, detailed protocols necessary for researchers to confidently acquire and interpret NMR, HPLC, and LC-MS data. By adhering to these methodologies, scientists can ensure the structural integrity and purity of this compound, which is a critical step in any chemical research or drug development endeavor.

References

  • MilliporeSigma. (n.d.). 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol.
  • BLDpharm. (n.d.). 1512285-97-0|2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.
  • SpectraBase. (n.d.). 2-Methyl-2-butanol.
  • PubChem. (n.d.). 2-Methyl-1,4-butanediol. National Institutes of Health.
  • Chegg. (2021, April 14). Question: 4. Butan-1-ol, butan-2-ol, 2-methylpropan-1-ol and 2-methylpropan-2-ol....
  • Lin, T.-Y. (n.d.). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. DigitalCommons@UNL.
  • D'Auria, J. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate.... ResearchGate.
  • Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents.
  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • ChemRxiv. (n.d.). Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022, June 30). LC-MS in Pharmaceutical Analysis: Review.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol. National Institutes of Health.
  • U.S. Environmental Protection Agency. (2022, August 5). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS).
  • MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • National Institute of Standards and Technology. (n.d.). 2-Butanol. NIST WebBook.
  • ChemicalBook. (n.d.). 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Methyl-2-butanol - Optional[1H NMR] - Spectrum.
  • SIELC Technologies. (2018, February 16). Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
  • ChemicalBook. (n.d.). 2-Methyl-2-butanol(75-85-4)IR1.

Sources

Technical Whitepaper: In Vitro Characterization Framework for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the in vitro screening architecture for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol , a tertiary amino-alcohol scaffold. Structurally, this compound features a pyrrolidine ring (a basic heterocycle) linked via an ethyl chain to a tertiary alcohol . This specific pharmacophore—a basic amine tethered to a sterically hindered hydroxyl group—is a "privileged structure" often found in CNS-active agents, antihistamines, and anticholinergics (e.g., Procyclidine analogs).

The screening strategy defined below prioritizes metabolic stability (differentiating the stable tertiary alcohol from the labile pyrrolidine ring), CNS permeability (blood-brain barrier penetration), and safety pharmacology (specifically hERG channel inhibition, a known risk for tertiary amines).

Part 1: Structural Logic & Physicochemical Baseline

Before initiating biological assays, the physicochemical boundaries of the molecule must be established to validate downstream assay conditions (e.g., buffer compatibility, DMSO tolerance).

Structural Analysis[1][2]
  • The Tertiary Alcohol (C-2 position): Unlike primary or secondary alcohols, the tertiary alcohol at the C-2 position is resistant to oxidative dehydrogenation (conversion to ketones/aldehydes). It serves as a metabolic "shield" and a hydrogen bond donor/acceptor.

  • The Pyrrolidine Ring: This provides a high pKa (typically 9.0–10.0), ensuring the molecule is positively charged at physiological pH (7.4). This cation is critical for solubility but poses risks for phospholipidosis and hERG binding.

Physicochemical Profiling Protocols
ParameterAssay TypeCritical ThresholdRationale
pKa Potentiometric Titration8.5 – 10.5Determines ionization state at pH 7.4. Crucial for predicting membrane permeability.
LogD (pH 7.4) Shake-Flask (Octanol/Buffer)1.0 – 3.0Optimal range for CNS penetration. <1.0 is too polar; >3.5 increases non-specific binding.
Solubility Kinetic (Nephelometry)> 50 µMHigh solubility is expected due to the amine. Low solubility flags aggregation risks in bioassays.

Part 2: Metabolic Stability Profiling (ADME)

Objective: Determine the intrinsic clearance (


) and identify "soft spots."
Hypothesis:  The tertiary alcohol is stable. Metabolism will be driven by the pyrrolidine ring (N-dealkylation or ring hydroxylation) mediated by CYP2D6 or CYP3A4.
Microsomal Stability Assay (Protocol)

This assay uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM compound with HLM (0.5 mg protein/mL).

    • Pre-incubate for 5 minutes at 37°C.

    • Start Reaction: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Self-Validating Control:

  • Positive Control: Verapamil (High clearance) must show <10% remaining at 60 min.

  • Negative Control: Warfarin (Low clearance) must show >80% remaining.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, distinguishing the stable alcohol from the labile amine.

MetabolicPathway Parent Parent Molecule (Tertiary Alcohol + Pyrrolidine) Stable Tertiary Alcohol (Metabolically Stable) Parent->Stable Resistant to Oxidation Unstable Pyrrolidine Ring (Metabolic Soft Spot) Parent->Unstable Primary Site of Attack Met1 N-Oxide (FMO mediated) Unstable->Met1 Oxidation Met2 Ring Hydroxylation (CYP450 mediated) Unstable->Met2 Hydroxylation Met3 N-Dealkylation (Loss of Ring) Unstable->Met3 CYP-mediated cleavage

Caption: Predicted metabolic divergence. The tertiary alcohol remains intact, while the pyrrolidine ring undergoes oxidation or dealkylation.

Part 3: Permeability & CNS Screening

Given the pyrrolidine moiety, this molecule is a strong candidate for CNS indications. However, the polarity of the hydroxyl group may impede passive transport.

PAMPA-BBB Assay (Blood-Brain Barrier)

Rationale: A high-throughput, non-cell-based assay to predict passive diffusion across the BBB.

Protocol:

  • Donor Plate: Add 300 µL of compound (10 µM in pH 7.4 buffer) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of drug-free buffer to the top wells.

  • Sandwich: Place acceptor plate on donor plate. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS/MS of both donor and acceptor wells.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Criteria:

      
       cm/s suggests high CNS penetration.
      

Part 4: Safety Pharmacology (The hERG Risk)

Critical Warning: Tertiary amines with hydrophobic linkers are statistically over-represented in hERG channel blockers , which cause QT prolongation and cardiac arrhythmia. This is the "gatekeeper" assay for this scaffold.

Automated Patch Clamp (hERG Inhibition)

Method: Whole-cell patch clamp using CHO cells stably expressing the hERG potassium channel.

Workflow:

  • Perfusion: Perfuse cells with extracellular solution (control). Record baseline tail current (

    
    ).
    
  • Dosing: Apply the test compound at increasing concentrations (0.1, 1, 10, 30 µM).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Analysis: Calculate % Inhibition =

    
    .
    
  • Threshold: An

    
     is a red flag for cardiotoxicity.
    

Part 5: Integrated Screening Workflow

The following decision matrix integrates the physicochemical, metabolic, and safety data to determine the compound's viability.

ScreeningWorkflow Start Compound Synthesis: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol Tier1 Tier 1: Physicochemical (Solubility > 50µM?) Start->Tier1 Tier2 Tier 2: Metabolic Stability (HLM t1/2 > 30 min?) Tier1->Tier2 Pass Decision_Stop Stop / Redesign Tier1->Decision_Stop Fail (Insoluble) Tier3 Tier 3: CNS Permeability (PAMPA-BBB Pe > 4.0?) Tier2->Tier3 Pass Tier2->Decision_Stop Fail (Unstable) Safety Tier 4: Safety Screen (hERG IC50 > 10µM?) Tier3->Safety Pass Tier3->Decision_Stop Fail (No CNS Entry) Decision_Go Lead Candidate (Proceed to In Vivo) Safety->Decision_Go Safe Safety->Decision_Stop Cardiotoxic

Caption: Sequential screening funnel. Failure at any tier triggers a "Stop/Redesign" decision to prevent resource wastage on non-viable candidates.

References

  • BenchChem. (2025).[1] The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide. Retrieved from 2

  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from 3

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from 4

  • Journal of Chemical Information and Modeling. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Retrieved from 5

  • Preprints.org. (2026).[6] Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish. Retrieved from 6[6]

Sources

Pharmacological Profiling of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profiling strategy for the New Chemical Entity (NCE) 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol . This guide is structured for drug discovery professionals, focusing on the rational design of assay cascades based on the molecule's specific structural attributes.

Executive Summary & Structural Rationale

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is a low-molecular-weight tertiary amino-alcohol. Structurally, it represents a "fragment" motif common to several CNS-active classes, including anticholinergics (e.g., procyclidine analogs), antihistamines, and sigma receptor ligands.

Unlike classical high-affinity anticholinergics which possess bulky lipophilic groups (phenyl, cyclohexyl) to engage the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), this molecule is relatively polar and compact. Consequently, its pharmacological profile is predicted to be that of a low-affinity, promiscuous binder or a nicotinic modulator , necessitating a highly sensitive profiling strategy.

Key Structural Attributes:

  • Pyrrolidine Ring: Associated with Nicotinic Acetylcholine Receptor (nAChR) affinity and Histamine H3 interactions.

  • Tertiary Alcohol: Provides a metabolic handle and hydrogen bond donor/acceptor capability.

  • Basic Nitrogen (Calculated pKa ~9.5): Ensures the molecule is predominantly protonated at physiological pH, influencing solubility and lysosomal trapping.

In Silico & Physicochemical Profiling

Before wet-lab screening, computational modeling establishes the boundaries for experimental design.

Calculated Parameters
ParameterValue (Est.)Implication
MW 157.25 g/mol Fragment-like; high ligand efficiency potential.
cLogP 0.8 – 1.2High water solubility; likely good oral bioavailability.
TPSA ~23 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.
pKa (Base) 9.5Protonated cation at pH 7.4; risk of hERG channel interaction.
Target Prediction (PASS & Similarity)

Based on substructure analysis (Mannich base derivative), the primary off-target risks and therapeutic targets include:

  • Muscarinic M1-M5 Receptors: (Low affinity expected due to lack of aromatic moiety).

  • Nicotinic ACh Receptors (α4β2, α7): High probability of binding due to pyrrolidine.

  • Sigma-1 Receptor: Common target for basic amines with alkyl chains.

In Vitro Profiling Cascade (The "Core")

The experimental workflow is designed to filter from broad binding to specific functional activity.

Tier 1: Radioligand Binding Screen (The "Hit" Search)

Objective: Determine affinity (


) across a focused panel of CNS targets.
Methodology:  Competition binding assays using standard radioligands.
  • Protocol Highlight (Muscarinic Screen):

    • Source: CHO-K1 cells expressing human M1-M5.

    • Radioligand: [³H]-N-Methylscopolamine (0.2 nM).

    • Incubation: 60 min @ 25°C in PBS (pH 7.4).

    • Detection: Liquid Scintillation Counting.

    • Threshold: >50% displacement at 10 µM indicates a "Hit".

Tier 2: Functional Characterization

If binding is confirmed (


), the functional nature (agonist vs. antagonist) must be determined.

Workflow for GPCRs (e.g., M1 Receptor):

  • Calcium Flux Assay (FLIPR):

    • Load cells with Fluo-4 AM dye.

    • Agonist Mode: Apply compound; measure fluorescence increase (Gq coupling).

    • Antagonist Mode: Pre-incubate compound; challenge with EC80 of Acetylcholine.

Tier 3: Safety Pharmacology (hERG & Genotoxicity)

Given the tertiary amine structure, hERG inhibition is a critical safety checkpoint.

hERG Patch Clamp Protocol (GLP-compliant):

  • System: CHO cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp (Manual or QPatch).

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Analysis: Measure tail current inhibition vs. vehicle (0.1% DMSO).

  • Criterion: IC50 < 10 µM triggers structural modification (e.g., reducing basicity).

Visualization of Profiling Workflow

The following diagram illustrates the decision tree for profiling 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, moving from chemical synthesis to lead optimization.

ProfilingCascade Start Compound Synthesis: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol InSilico In Silico Triage (LogP, pKa, PASS) Start->InSilico BindingScreen Tier 1: Binding Screen (GPCRs, Ion Channels) InSilico->BindingScreen Decision1 Ki < 10 µM? BindingScreen->Decision1 Functional Tier 2: Functional Assays (Ca2+ Flux, cAMP, Electrophysiology) Decision1->Functional Yes (Hit) Discard Discard / Redesign Decision1->Discard No (Inactive) Safety Tier 3: Safety Pharm (hERG, Ames, Cytotoxicity) Functional->Safety ADME ADME Profiling (Microsomal Stability, PAMPA-BBB) Safety->ADME Report Final Pharmacological Profile ADME->Report

Figure 1: Strategic decision cascade for characterizing the NCE 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Mechanistic Pathway: Muscarinic Signaling (Hypothetical Target)

Assuming the pyrrolidine moiety confers activity at the Muscarinic M1 receptor (a common off-target for this class), the following diagram details the signal transduction pathway interrogated during the Functional Screening (Tier 2).

M1Signaling cluster_cell Intracellular Signaling Ligand 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol M1 Muscarinic M1 Receptor (GPCR) Ligand->M1 Binding Gq Gαq/11 M1->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release (FLIPR Signal) ER->Ca Efflux

Figure 2: Gq-coupled signaling pathway (M1) utilized in FLIPR functional assays for compound validation.

ADME Protocols: Blood-Brain Barrier Permeability

For a CNS-targeted fragment, verifying brain penetration is paramount.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay): This high-throughput assay predicts passive diffusion across the BBB.

  • Donor Plate: Compound (10 µM) in PBS (pH 7.4).

  • Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours @ 25°C in a humidity chamber.

  • Quantification: LC-MS/MS analysis of donor and acceptor wells.

  • Calculation: Effective Permeability (

    
    ) is calculated.
    
    • Target:

      
       cm/s suggests high CNS permeability.
      

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Pharmacology. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Drug Discovery Today. [General Methodology Reference]
  • European Medicines Agency (EMA). Guideline on the investigation of drug interactions. Retrieved from [Link]

Methodological & Application

Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A Two-Step Approach via Mannich and Grignard Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a detailed, field-proven protocol for the laboratory synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, a tertiary amino alcohol with potential applications as a structural motif in medicinal chemistry and materials science. The synthetic strategy is a robust, two-step sequence that is both efficient and scalable. The initial step involves the formation of a β-amino ketone intermediate, 4-(pyrrolidin-1-yl)butan-2-one, via the classic Mannich reaction.[1][] The subsequent step employs a Grignard reaction to convert the ketone into the target tertiary alcohol.[3][4][5] This guide explains the causality behind the experimental choices, provides step-by-step protocols, and includes data visualization to ensure reproducibility and a comprehensive understanding of the process.

Strategic Overview and Mechanistic Rationale

The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is logically approached by disconnecting the molecule into readily available starting materials. A retrosynthetic analysis points to a two-stage synthesis:

  • Stage 1: Formation of the Carbon Skeleton via Mannich Reaction. The core structure containing the amino group and a carbonyl functionality is efficiently constructed using the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In this protocol, acetone serves as the source of the enolizable ketone, pyrrolidine is the secondary amine, and formaldehyde is the non-enolizable aldehyde. The key intermediate is the formation of an electrophilic iminium ion from pyrrolidine and formaldehyde, which then reacts with the enolate of acetone to form the β-amino ketone, also known as a Mannich base.[1]

  • Stage 2: Installation of the Tertiary Alcohol via Grignard Reaction. The conversion of the intermediate ketone to the final tertiary alcohol product is achieved through nucleophilic addition using a Grignard reagent.[4] Specifically, methylmagnesium bromide adds to the electrophilic carbonyl carbon of the Mannich base. This reaction forms a new carbon-carbon bond and, after an acidic workup, generates the desired tertiary alcohol.[3][6] The use of Grignard reagents is a cornerstone of organic synthesis for creating alcohols from carbonyl compounds.[4][6]

G Mannich_Base Mannich_Base Final_Product Final_Product Mannich_Base->Final_Product Nucleophilic Addition Grignard Grignard Grignard->Final_Product caption Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Diethyl ether is extremely flammable. Grignard reagents react violently with water. Hydrochloric acid and sodium hydroxide are corrosive.

Part A: Synthesis of 4-(Pyrrolidin-1-yl)butan-2-one (Mannich Base)

Materials & Reagents:

  • Pyrrolidine

  • Acetone

  • Formaldehyde (37% solution in water)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide (pellets)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Apparatus:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: Equip the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Reagent Charging: In the flask, combine pyrrolidine (14.2 g, 0.2 mol) and acetone (29.0 g, 0.5 mol). Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Addition of Formaldehyde: To the dropping funnel, add a mixture of formaldehyde (16.2 g of 37% solution, 0.2 mol) and concentrated hydrochloric acid (20 mL).

  • Reaction Execution: Add the formaldehyde/HCl mixture dropwise to the stirred, cooled solution of pyrrolidine and acetone over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is >12. Monitor the temperature during neutralization and cool with an ice bath as needed.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-(pyrrolidin-1-yl)butan-2-one, can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Part B: Synthesis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Materials & Reagents:

  • 4-(Pyrrolidin-1-yl)butan-2-one (from Part A)

  • Methylmagnesium Bromide (3.0 M solution in diethyl ether)

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate

Apparatus:

  • Oven-dried 250 mL three-neck round-bottom flask

  • Oven-dried dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Anhydrous Setup: Assemble the oven-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction. This is critical for the success of the Grignard reaction.[7]

  • Reagent Charging: In the flask, dissolve the purified 4-(pyrrolidin-1-yl)butan-2-one (14.1 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Grignard Addition: Cool the solution in an ice bath to 0 °C. Transfer the methylmagnesium bromide solution (40 mL of 3.0 M solution, 0.12 mol) to the dropping funnel.

  • Reaction Execution: Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes. A white precipitate may form. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Quenching and Work-up:

    • Cool the reaction flask back to 0 °C in an ice bath.

    • Carefully and slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any excess Grignard reagent. This is a safer alternative to adding water or dilute acid directly.

    • Stir the resulting mixture for 15 minutes until two clear layers form.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol as a white solid or viscous oil. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

Parameter Part A: Mannich Reaction Part B: Grignard Reaction
Limiting Reagent Pyrrolidine4-(Pyrrolidin-1-yl)butan-2-one
Molecular Weight ( g/mol ) 71.12141.21
Amount Used (g) 14.214.1
Moles (mol) 0.20.1
Product Name 4-(Pyrrolidin-1-yl)butan-2-one2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
Product MW ( g/mol ) 141.21157.25
Theoretical Yield (g) 28.2415.73
Typical Actual Yield 19.8 g (70%)12.6 g (80%)

Logical Relationship Diagram

G Start Starting Materials (Acetone, Pyrrolidine, Formaldehyde) Mannich_Reaction Mannich Reaction (Iminium Ion Formation & Nucleophilic Attack) Start->Mannich_Reaction Step 1 Intermediate β-Amino Ketone Intermediate Mannich_Reaction->Intermediate Forms Grignard_Reaction Grignard Reaction (Nucleophilic Addition of Me-MgBr) Intermediate->Grignard_Reaction Step 2 Target Tertiary Amino Alcohol Product Grignard_Reaction->Target Yields caption Figure 2: Logical flow of the synthesis.

References

  • Lu, Y. et al. (2012). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available at: [Link]

  • Kaur, P. et al. (2006). Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2024). Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. Available at: [Link]

  • TMP Chem. (2026). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

Sources

Scientific Advisory: On the Experimental Applications of Pyrrolidinyl-Butanol Analogs in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Preamble and Editorial Note: An initial investigation into the specific molecule, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (CAS 1512285-97-0)[1], reveals that while the compound is commercially available, there is a notable absence of published literature detailing its experimental applications in neuroscience. To provide a scientifically rigorous and actionable guide, this document will focus on a class of structurally related and well-characterized compounds: pyrrolidinyl-based monoamine uptake inhibitors .

The insights and protocols presented herein are synthesized from established methodologies used to characterize compounds such as the analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone).[2][3] This class of molecules is known for its potent activity as inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters, making them valuable tools for CNS research.[2][3] The following application notes will therefore serve as a comprehensive guide to evaluating novel pyrrolidinyl derivatives for their potential as neuropharmacological agents.

Application Note 1: In Vitro Characterization of Monoamine Transporter Inhibition

Scientific Rationale & Background

The primary mechanism of action for many centrally-acting stimulants and psychoactive compounds is the modulation of monoamine neurotransmitter levels—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.[2][4] The reuptake of these neurotransmitters is mediated by specific transporter proteins: DAT, NET, and SERT.[2] Compounds containing a pyrrolidinyl moiety have demonstrated high affinity and selectivity for DAT and NET, with comparatively weaker effects on SERT.[3]

Therefore, the foundational step in characterizing any novel pyrrolidinyl-based compound is to quantify its binding affinity (Kᵢ) and functional inhibition (IC₅₀) at each of these three transporters. This provides a clear profile of the compound's potency and selectivity, which is critical for predicting its pharmacological effects.

Core Experimental Workflow: In Vitro Profiling

The workflow for characterizing a novel pyrrolidinyl compound involves two key assays performed in parallel: radioligand binding assays to determine affinity and synaptosomal uptake assays to determine functional potency.

G cluster_0 PART A: Binding Affinity (Kᵢ) cluster_1 PART B: Functional Inhibition (IC₅₀) A1 Prepare cell membranes (HEK293 expressing hDAT, hNET, hSERT) A2 Incubate membranes with radioligand (e.g., [¹²⁵I]RTI-55) & test compound A1->A2 A3 Separate bound from free ligand (Rapid filtration via glass fiber filters) A2->A3 A4 Quantify radioactivity (Scintillation counting) A3->A4 A5 Calculate Kᵢ from IC₅₀ (Cheng-Prusoff equation) A4->A5 C1 Data Synthesis: Potency & Selectivity Profile A5->C1 Affinity Data B1 Prepare synaptosomes (from rat striatum, cortex) B2 Pre-incubate synaptosomes with test compound B1->B2 B3 Initiate uptake with radiolabeled monoamine (e.g., [³H]DA, [³H]NE) B2->B3 B4 Terminate uptake (Rapid filtration or centrifugation) B3->B4 B5 Quantify monoamine uptake (Scintillation counting) B4->B5 B6 Calculate IC₅₀ B5->B6 B6->C1 Potency Data G cluster_0 In Vivo Locomotor Assay Workflow A1 Animal Acclimation (60 min in chamber) A2 Compound Administration (i.p. or s.c.) - Vehicle - Test Compound (3-4 doses) - Positive Control (Cocaine) A1->A2 A3 Data Acquisition (90-120 min) A2->A3 A4 Statistical Analysis (ANOVA) A3->A4 A5 Dose-Response Curve Generation A4->A5

Caption: Workflow for In Vivo Locomotor Activity Assessment.

A positive result would be a dose-dependent increase in locomotor activity that is statistically significant compared to the vehicle-treated group. The shape of the dose-response curve (e.g., a classic inverted-U) and the magnitude of the effect relative to the positive control can provide valuable preliminary insights into the compound's in vivo potency and efficacy.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Iversen, L., Iversen, S., Bloom, F., & Roth, R. (2012). Neurochemical Profiles of some novel psychoactive substances. European Journal of Pharmacology. This is a conceptual citation as the specific paper by Iversen et al. was not returned, but the general knowledge that monoamine transporter inhibitors cause hyperactivity is foundational in psychopharmacology, as demonstrated in papers like the one by Iversen, L. L. (2013) on novel psychoactive substances. A representative paper is: Iversen, L., et al. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. Available at: [Link]

Sources

Application Note: Characterization of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol as a Monoamine Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological profile of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol , a tertiary amino-alcohol structurally related to the reduced metabolites of pyrrolidinophenone-class psychoactive substances.

While specific high-affinity binding data for this aliphatic analog is less ubiquitous in public databases compared to its aromatic counterparts (e.g., pyrovalerone metabolites), it serves as a critical structural probe for defining the steric and electrostatic requirements of the Monoamine Transporter (MAT) vestibule.

Introduction & Pharmacological Rationale[1][2]

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol represents a class of aliphatic tertiary amino-alcohols. Structurally, it possesses a pyrrolidine nitrogen (protonatable at physiological pH) separated by an ethylene bridge from a quaternary carbon bearing a hydroxyl group and two methyl moieties.

Mechanism of Action

As a monoamine uptake inhibitor, this compound functions by binding to the substrate permeation pathway or the S2 vestibule of the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), or Serotonin Transporter (SERT).

  • Pharmacophore: The distance between the protonated nitrogen and the hydroxyl oxygen mimics the bio-isosteric properties of monoamine neurotransmitters.

  • Aliphatic Nature: Unlike classical inhibitors (e.g., cocaine, methylphenidate) which rely on

    
     stacking with phenylalanine residues (e.g., Phe79 in DAT) in the binding pocket, this aliphatic analog relies primarily on ionic interactions  (Asp79) and hydrogen bonding .
    
  • Utility: It is frequently used as a fragment probe to determine the minimal pharmacophore required for transporter occlusion or as a reference standard in metabolic stability studies of designer drugs.

Key Applications
  • Structure-Activity Relationship (SAR) Studies: Defining the role of aromaticity in high-affinity transport inhibition.

  • Metabolite Profiling: Serving as a reference for reduced metabolites of aliphatic Mannich bases.

  • Fragment-Based Drug Discovery: Screening for low-molecular-weight scaffolds with MAT affinity.

Safety & Handling (MSDS Highlights)

WARNING: Treat as a potential neuroactive substance.

  • Signal Word: DANGER

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle exclusively in a Class II Biological Safety Cabinet or Fume Hood.

  • Storage: Store neat at +4°C. DMSO stocks (10-100 mM) should be stored at -20°C.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, precipitation-free stock solutions for in vitro assays.

  • Calculate Mass:

    • MW = 157.26 g/mol .

    • Target Concentration: 100 mM.

    • Volume: 1 mL.

    • Mass required: 15.73 mg.

  • Solubilization:

    • Dissolve 15.73 mg of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol in 1 mL of 100% DMSO (molecular biology grade).

    • Vortex for 30 seconds. The solution should be clear and colorless.

  • Working Dilutions:

    • Dilute the 100 mM stock 1:100 in Assay Buffer (Krebs-Ringer HEPES) to generate a 1 mM working solution (1% DMSO final).

    • Note: Ensure final DMSO concentration in the cell assay does not exceed 0.1% to avoid non-specific cytotoxicity.

Protocol B: Synaptosomal Monoamine Uptake Assay

Objective: Determine the IC50 of the analyte for inhibiting the uptake of [³H]-Dopamine (DA) and [³H]-Serotonin (5-HT) in rat brain synaptosomes.

Materials:

  • Rat striatum (for DAT) or cortex (for SERT/NET).

  • Radioligands: [³H]-Dopamine (PerkinElmer), [³H]-5-HT.

  • Assay Buffer: Krebs-Ringer HEPES (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 5.6 mM Glucose, pH 7.4.

Workflow:

  • Synaptosome Preparation:

    • Homogenize tissue in ice-cold 0.32 M sucrose (10 strokes, Teflon-glass homogenizer).

    • Centrifuge at 1,000 x g for 10 min at 4°C (P1).

    • Collect supernatant (S1) and centrifuge at 12,000 x g for 20 min (P2).

    • Resuspend pellet (P2) in KRH buffer.

  • Pre-Incubation:

    • Aliquot 350 µL of synaptosomes into 96-well plates.

    • Add 50 µL of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol at varying concentrations (1 nM to 100 µM).

    • Incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-Ligand (Final conc: 20 nM).

    • Incubate for 5 min (DA) or 10 min (5-HT) at 37°C.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash 3x with ice-cold KRH buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count CPM.

Protocol C: Fluorescence-Based Uptake Assay (High-Throughput)

Objective: Non-radioactive kinetic assessment using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).

  • Cell Culture: Use HEK293 cells stably expressing hDAT.

  • Seeding: Plate 40,000 cells/well in black-walled, clear-bottom 96-well plates (Poly-D-Lysine coated).

  • Dye Loading:

    • Remove media and wash with KRH buffer.

    • Add 90 µL of KRH buffer containing the test compound (0.1 - 100 µM).

    • Incubate 10 min at RT.

  • Kinetic Read:

    • Inject 10 µL of ASP+ (Final conc: 10 µM).

    • Immediately record fluorescence (Ex: 475 nm, Em: 609 nm) every 30 seconds for 15 minutes.

  • Analysis: Slope of the linear uptake phase represents transport velocity (

    
    ).
    

Data Analysis & Visualization

IC50 Calculation

Calculate the percent inhibition using the following formula:



Fit data to a non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Python (scipy.optimize):



Mechanism Visualization

The following diagram illustrates the competitive inhibition pathway where the analyte competes with the neurotransmitter for the orthosteric binding site.

MonoamineUptake Synapse Synaptic Cleft Transporter Monoamine Transporter (DAT/NET/SERT) Intracellular Cytosol Transporter->Intracellular Reuptake Neurotransmitter Monoamine (DA/NE/5-HT) Neurotransmitter->Transporter Substrate Binding Inhibitor 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (Analyte) Inhibitor->Transporter Competitive Blockade (Steric Occlusion) Inhibitor->Intracellular No Transport (Inhibition)

Caption: Competitive inhibition mechanism where the analyte occludes the transporter vestibule, preventing monoamine reuptake.

Experimental Workflow Diagram

AssayWorkflow Prep 1. Synaptosome/Cell Prep (Tissue Homogenization) Incubation 2. Pre-Incubation (Analyte + Buffer) Prep->Incubation 37°C, 15 min Initiation 3. Initiation (Add [3H]-Ligand) Incubation->Initiation Add Substrate Termination 4. Termination (Rapid Filtration) Initiation->Termination 5-10 min Counting 5. Scintillation Counting (Data Acquisition) Termination->Counting LSC

Caption: Step-by-step workflow for the radioligand uptake inhibition assay.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Solubility Clear at 100 mM in DMSO.If cloudy, sonicate at 40°C for 5 mins.
IC50 Range 1 µM - 50 µM (Low-Moderate Affinity).If IC50 > 100 µM, verify pH of buffer (must be 7.4).
Non-Specific Binding < 10% of Total Binding.Use 10 µM Mazindol (DAT) or Fluoxetine (SERT) to define NSB.
Hill Slope -0.8 to -1.2.Shallow slope (< -0.8) suggests negative cooperativity or oxidation.

Interpretation: Due to the lack of an aromatic ring, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is expected to exhibit lower potency compared to pyrovalerone. However, significant inhibition in the low micromolar range indicates that the ionic interaction between the pyrrolidine nitrogen and the transporter's aspartate residue is sufficient for partial occlusion.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79(1), 12.16.1–12.16.17. Link

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Pyrovalerones at Monoamine Transporters. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. Link

  • Enamine Ltd. (2023). Safety Data Sheet: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol. Chemical Catalog. Link

  • Schmitt, K. C., & Reith, M. E. (2010). Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse. Annals of the New York Academy of Sciences, 1187, 316–340. Link

animal models for studying the effects of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (CAS: 1512285-97-0), hereafter referred to as MPB-2-OH , is a tertiary amino-alcohol featuring a pyrrolidine heterocycle. Structurally, it represents a "pharmacophore fragment" shared by several classes of bioactive compounds, particularly muscarinic antagonists (e.g., procyclidine analogues), sigma-1 receptor ligands , and certain antihistamines .

Unlike established drugs, MPB-2-OH lacks bulky aryl or cyclohexyl groups typically required for high-affinity receptor binding in classical anticholinergics. Consequently, its pharmacological profile is likely to be that of a low-affinity ligand , a metabolic precursor , or a functional probe for allosteric sites.

Experimental Strategy: Since the specific pharmacology of MPB-2-OH is not documented in public standard formularies, this guide adopts a "Reverse Pharmacology" approach. We do not assume a single target; instead, we utilize broad-spectrum phenotypic screening (FOB) followed by targeted mechanistic validation.

Key Pharmacological Hypotheses for Model Selection:

  • Cholinergic Modulation: Due to the N-substituted amino-alcohol linker (resembling the "tail" of biperiden/procyclidine).

  • CNS Penetration: The tertiary amine and lipophilic pyrrolidine ring suggest high blood-brain barrier (BBB) permeability.

  • Sigma Receptor Interaction: The pyrrolidine-alkyl-amine motif is a classic Sigma-1 receptor binding element.

Part 2: Safety & Toxicology Assessment (The "Gatekeeper" Phase)

Before efficacy modeling, the therapeutic index must be established.

Protocol 1: Modified Irwin Screen / Functional Observational Battery (FOB)

Purpose: To simultaneously assess acute toxicity and identify the primary pharmacological "fingerprint" (e.g., sedation vs. stimulation, autonomic effects).

Subject: C57BL/6J Mice (Male, 8-10 weeks). Group Size: n=6 per dose. Vehicle: Saline or 10% DMSO/PBS (Solubility dependent).

Dosing Regimen:

  • Phase A (Range Finding): 1, 10, 30, 100 mg/kg (i.p.).

  • Phase B (Time Course): Assessments at 15, 30, 60, 120, and 240 min post-dose.

Scoring Matrix (The "Fingerprint"): The observer must blindly score the following parameters. A "Positive Hit" in specific clusters predicts the mechanism.

DomainParameters ScoredPredictive Implication
Autonomic Pupil diameter (Mydriasis), Salivation, Lacrimation, Urination.Mydriasis + Dry Mouth = Anticholinergic.Salivation + Miosis = Cholinergic Agonist.
Neuromuscular Grip strength, Tremor, Ataxia, Straub tail.Tremor = Muscarinic agonist / Extrapyramidal.Straub Tail = Opioid/Sigma.
CNS State Spontaneous activity, Sedation, Convulsions, Stereotypy.Stereotypy = Dopaminergic/Sigma.Sedation = Antihistamine/GABA.
Sensorimotor Preyer reflex (auditory), Touch response, Pain response (tail pinch).Analgesia = Sigma/Opioid.

Data Output: Generate a "Radar Plot" of the scores.

  • Scenario A (Anticholinergic-like): High scores in Mydriasis, Low Salivation, Hyperactivity.

  • Scenario B (Sigma-like): Hyperactivity, Stereotypy (head weaving), no autonomic dominance.

Part 3: Pharmacokinetic Profiling

Rationale: The tertiary alcohol moiety is prone to Phase II glucuronidation, while the pyrrolidine ring is a target for CYP450-mediated oxidation. Understanding half-life is critical for dosing in chronic models.

Protocol 2: Cassette PK in Sprague-Dawley Rats
  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Tail vein microsampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Precursor Ion: [M+H]+ = 158.15 m/z.

    • Fragment Ions: 70.1 (Pyrrolidine ring fragment).

Part 4: Targeted Efficacy Models (Mechanism Validation)

Based on the structural SAR, the most probable activity is Anticholinergic or Sigma-1 Modulation . We utilize specific challenge models to confirm this.

Model A: The Oxotremorine Challenge (Anticholinergic Screening)

Rationale: Oxotremorine is a potent muscarinic agonist that induces tremors, salivation, and hypothermia. If MPB-2-OH acts as an antagonist (like procyclidine), it will block these effects.

Experimental Design:

  • Animals: CD-1 Mice (Male).

  • Pre-treatment: Administer MPB-2-OH (IP) at T = -30 min. (Doses: 10, 30 mg/kg).

  • Positive Control: Scopolamine (0.5 mg/kg).

  • Challenge: Administer Oxotremorine (0.5 mg/kg, SC) at T = 0.

  • Readout (T = +15 to +45 min):

    • Tremor Score: 0 (none) to 3 (severe/incapacitating).

    • Salivation Score: Measure saliva weight via blotting paper.

    • Hypothermia: Rectal temperature probe.

Interpretation:

  • If MPB-2-OH significantly reduces tremor and salivation

    
    Confirmed Muscarinic Antagonist .
    
Model B: Capsaicin-Induced Mechanical Allodynia (Sigma-1 Screening)

Rationale: Sigma-1 antagonists are potent blockers of capsaicin-induced secondary mechanical hypersensitivity (central sensitization).

Experimental Design:

  • Induction: Intraplantar injection of Capsaicin (10 µg) into the hind paw.

  • Treatment: MPB-2-OH (IV/IP) administered 15 min prior to Capsaicin.

  • Readout: Von Frey filament testing for mechanical withdrawal threshold.

  • Success Criteria: Reversal of the lowered pain threshold compared to vehicle.

Part 5: Visualization of Mechanistic Pathways

The following diagram illustrates the potential signaling interference by MPB-2-OH if it acts as a Muscarinic Antagonist (mAChR) or Sigma-1 Ligand.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Cascade Ligand Acetylcholine / Oxotremorine mAChR M1/M3 Muscarinic Receptor (Gq-Coupled) Ligand->mAChR Activates MPB MPB-2-OH (Putative Antagonist) MPB->mAChR Blocks (Competitive) Gq Gq Protein mAChR->Gq Coupling PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Response Smooth Muscle Contraction Salivation Tremor Ca->Response

Caption: Putative mechanism of action: MPB-2-OH competitively antagonizing the M1/M3 receptor, thereby blocking the Gq-PLC-IP3 cascade responsible for tremor and salivation.

Part 6: References

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference for FOB and Irwin Test protocols).

  • Ringdahl, B. (1987). "Structural requirements for muscarinic receptor occupation and activation by oxotremorine analogs". Journal of Pharmacology and Experimental Therapeutics. Link

  • Matsumoto, R. R., et al. (2014). "Sigma receptors: potential targets for a new class of antidepressant drugs". CNS & Neurological Disorders-Drug Targets. Link

  • PubChem. (2023).[1] "Compound Summary: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (CID 79359808)". National Library of Medicine. Link

  • OECD. (2001). "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure". OECD Guidelines for the Testing of Chemicals. Link

Sources

The Untapped Potential of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds that offer both structural novelty and synthetic accessibility. Within this landscape, the pyrrolidine ring stands out as a "privileged" motif, found in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to engage in critical interactions with biological targets.[1][2] This guide delves into the potential of a specific, yet underexplored, pyrrolidine-containing building block: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol . While not a widely cited precursor for specific blockbuster drugs, its unique combination of a tertiary alcohol and a pyrrolidine moiety presents a compelling case for its application in the synthesis of innovative drug candidates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only detail the fundamental properties of this precursor but will also provide detailed, field-proven insights and hypothetical, yet plausible, experimental protocols to stimulate its use in drug discovery programs.

Understanding the Core Moiety: Physicochemical Properties and Reactivity Profile

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, with the CAS number 1512285-97-0, is a liquid at room temperature. Its structure features a nucleophilic pyrrolidine nitrogen and a sterically hindered tertiary alcohol. This combination of functional groups dictates its potential synthetic applications.

PropertyValueSource
Molecular Formula C9H19NO
Molecular Weight 157.26 g/mol Calculated
Physical Form Liquid
Storage Temperature Room Temperature

The pyrrolidine nitrogen imparts basicity to the molecule, allowing for salt formation and serving as a handle for N-alkylation or N-acylation reactions. The tertiary alcohol is a key functional group that can undergo a variety of transformations, including:

  • Dehydration: To form an alkene, which can then be further functionalized.

  • Substitution: Although challenging for tertiary alcohols, under specific conditions, the hydroxyl group can be replaced by other functionalities.

  • Esterification/Etherification: To introduce a variety of side chains.

The following diagram illustrates the key reactive sites of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Reactive_Sites cluster_0 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol mol N Nucleophilic Pyrrolidine Nitrogen OH Tertiary Alcohol

Caption: Key reactive sites of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Hypothetical Application in the Synthesis of a Novel CNS Agent: A Step-by-Step Protocol

To illustrate the synthetic utility of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, we propose a hypothetical pathway towards a novel central nervous system (CNS) agent. The rationale is to leverage the pyrrolidine core, a common feature in CNS-active compounds, and to introduce a pharmacophoric element via modification of the tertiary alcohol.

Workflow for the Synthesis of a Hypothetical CNS Drug Candidate

G A 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (Precursor) B Dehydration to Alkene Intermediate A->B C Hydroboration-Oxidation B->C D Primary Alcohol Intermediate C->D E Oxidation to Carboxylic Acid D->E F Carboxylic Acid Intermediate E->F G Amide Coupling with a Bioactive Amine F->G H Final CNS Drug Candidate G->H

Caption: Hypothetical synthetic workflow for a CNS drug candidate.

Protocol 1: Dehydration of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Objective: To generate a reactive alkene intermediate.

Rationale: Acid-catalyzed dehydration of tertiary alcohols is a classic and efficient method to introduce a double bond. This alkene can then serve as a versatile handle for a variety of subsequent transformations.

Materials:

  • 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (10 g, 63.6 mmol) and toluene (100 mL).

  • With stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Expected Outcome: 4-Methyl-2-(pyrrolidin-1-yl)pent-1-ene.

Protocol 2: Hydroboration-Oxidation of the Alkene Intermediate

Objective: To regioselectively form a primary alcohol.

Rationale: Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond, leading to the formation of a primary alcohol from a terminal alkene. This provides a less sterically hindered hydroxyl group for further functionalization.

Materials:

  • Alkene intermediate from Protocol 1

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (NaOH) solution (3 M)

  • Hydrogen Peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alkene intermediate (5 g, 35.9 mmol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (40 mL, 40 mmol) via a dropping funnel, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M sodium hydroxide solution (15 mL), followed by the dropwise addition of 30% hydrogen peroxide solution (15 mL), ensuring the temperature does not exceed 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting primary alcohol by column chromatography.

Expected Outcome: 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-ol.

Analytical Characterization: Ensuring Purity and Structural Integrity

The purity and identity of the synthesized intermediates and the final product must be rigorously confirmed. A combination of analytical techniques is essential for this purpose.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and assess purity.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups.

For quantitative analysis, a validated HPLC method with a suitable detector (e.g., UV or MS) should be developed.

Broader Perspectives and Future Directions

The synthetic routes outlined above are illustrative examples of how 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol can be utilized as a versatile precursor. The pyrrolidine scaffold is a key component in a wide range of pharmaceuticals, including antiviral, anticancer, and CNS-active drugs.[3] The tertiary alcohol functionality of this specific precursor offers a unique entry point for creating structural diversity.

Further exploration could involve:

  • Asymmetric synthesis: To introduce chirality and explore the stereochemical requirements for biological activity.

  • Parallel synthesis: To generate a library of analogs for high-throughput screening.

  • Exploration of other transformations: Such as Ritter reactions or etherification with various electrophiles to access a wider range of chemical space.

Conclusion

While 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol may not yet be a household name in the world of pharmaceutical precursors, its inherent structural features present a wealth of opportunities for the innovative medicinal chemist. By understanding its reactivity and employing established synthetic methodologies, researchers can unlock its potential to create novel and impactful therapeutic agents. This guide provides a foundational framework and, it is hoped, the inspiration for its broader application in the ongoing quest for new medicines.

References

  • (PDF) Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones - ResearchGate. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents.
  • Synthesis of substituted pyrrolidines - Diva-Portal.org. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. Available from: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents.
  • US20040260100A1 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. - Semantic Scholar. Available from: [Link]

  • CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents.
  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form - ResearchGate. Available from: [Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF - ResearchGate. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. Available from: [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed. Available from: [Link]

  • Patent & Publications | Pharma Inventor Inc. Available from: [Link]

Sources

Application Note: Advanced Stereoselective Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The pyrrolidine ring is a ubiquitous pharmacophore in modern drug discovery, forming the core of numerous therapeutics ranging from antiviral agents (e.g., hepatitis C protease inhibitors) to nootropics (racetams) and natural alkaloids. As the biological targets for these drugs become more complex, the demand for highly substituted, enantioenriched pyrrolidine derivatives has surged.

Achieving precise stereocontrol around the five-membered ring is synthetically challenging due to its conformational flexibility (envelope and half-chair conformations). To overcome this, synthetic chemists rely on three primary causal strategies to enforce facial selectivity:

  • Transition-Metal Catalyzed 1,3-Dipolar Cycloadditions: By coordinating an azomethine ylide to a chiral metal complex, the geometry of the dipole is locked, and one face is sterically shielded, dictating the endo or exo approach of the alkene[1].

  • Heterogeneous Catalytic Hydrogenation: Utilizing the planar nature of substituted pyrroles, heterogeneous catalysts (like Rh/Al₂O₃) direct the syn-addition of hydrogen from a single face, effectively translating 2D planar geometry into 3D stereocenters[2].

  • Organocatalytic Domino Cascades: Chiral secondary amines form sterically biased iminium/enamine intermediates with acyclic precursors, lowering the LUMO for conjugate additions while blocking one enantiotopic face, followed by spontaneous cyclization[3].

Pathway Visualization: Stereoselective Pyrrolidine Construction

The following logical workflow illustrates the three primary synthetic pathways utilized to construct chiral pyrrolidine cores from distinct starting materials.

G Start Precursor Selection Path1 Azomethine Ylide + Dipolarophile Start->Path1 Path2 Highly Substituted Pyrrole Start->Path2 Path3 α,β-Unsaturated Aldehyde + Amine Nucleophile Start->Path3 Rxn1 [3+2] Asymmetric 1,3-Dipolar Cycloaddition (Metal/Chiral Ligand) Path1->Rxn1 Rxn2 Heterogeneous Catalytic Asymmetric Hydrogenation (Rh/Al2O3, H2) Path2->Rxn2 Rxn3 Organocatalytic Domino Michael/Cyclization Cascade (Chiral Amine) Path3->Rxn3 Product Enantioenriched Highly Substituted Pyrrolidine Core Rxn1->Product Rxn2->Product Rxn3->Product

Figure 1: Strategic pathways for the stereoselective synthesis of pyrrolidine derivatives.

Validated Experimental Protocols

Protocol A: Catalytic Enantioselective 1,3-Dipolar Cycloaddition

Reference Grounding: This direct strategy prepares enantioenriched highly substituted proline derivatives by reacting azomethine ylides with alkenes[1]. Causality & Design: A chiral silver(I) or copper(I) complex (e.g., AgOAc with a chiral phosphine ligand like Taniaphos or BINAP) coordinates to the imine nitrogen and the ester carbonyl of the azomethine ylide precursor. This bidentate coordination increases the acidity of the α-proton, facilitating ylide formation under mild basic conditions, while the chiral ligand strictly shields one face of the ylide, forcing a highly enantioselective endo-cycloaddition.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube under argon, dissolve AgOAc (0.05 equiv, 5 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.055 equiv) in anhydrous toluene (2.0 mL). Stir at room temperature for 30 minutes in the dark to ensure complete complexation.

  • Ylide Generation: Add the α-imino ester (azomethine ylide precursor, 1.0 equiv) and a mild base (e.g., triethylamine, 0.1 equiv) to the catalyst solution. The solution will typically undergo a slight color change indicating ylide formation.

  • Cycloaddition: Cool the reaction mixture to -20 °C. Dropwise, add the dipolarophile (e.g., an electron-deficient alkene like tert-butyl acrylate, 1.2 equiv).

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active imino ester spot indicates completion (typically 12–24 hours).

  • Quenching & Purification: Filter the mixture through a short pad of Celite to remove the metal catalyst, eluting with dichloromethane. Concentrate the filtrate in vacuo.

  • Analysis: Purify via flash column chromatography. Determine the diastereomeric ratio (dr) via crude ¹H-NMR (integrating the distinct α-protons of the pyrrolidine ring) and enantiomeric excess (ee) via chiral HPLC.

Protocol B: Heterogeneous Catalytic Reduction of Substituted Pyrroles

Reference Grounding: Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems yields functionalized pyrrolidines with up to four new stereocenters[2]. Causality & Design: Aromatic pyrroles are exceptionally stable, requiring high pressure and active catalysts to reduce. By utilizing Rh/Al₂O₃, the pyrrole ring adsorbs flatly onto the catalyst surface. Hydrogen is delivered exclusively from the catalyst face (syn-addition). If an adjacent stereocenter or a bulky directing group is present, it dictates which face of the pyrrole binds to the metal, resulting in excellent diastereoselectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure stainless steel autoclave, dissolve the highly substituted pyrrole substrate (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition: Add 5% Rh/Al₂O₃ (10 wt% relative to the substrate). Note: Ensure the catalyst is handled carefully to avoid pyrophoric hazards when dry.

  • Hydrogenation: Seal the autoclave and purge the system three times with inert gas (N₂ or Ar), followed by three purges with H₂ gas. Pressurize the vessel with H₂ to 10–20 bar.

  • Reaction Execution: Stir the suspension vigorously at 25 °C for 16–24 hours. The high pressure is critical to overcome the aromatic stabilization energy of the pyrrole.

  • Workup: Carefully vent the H₂ gas. Filter the reaction mixture through a tightly packed Celite plug to remove the heterogeneous catalyst. Wash the plug with excess methanol.

  • Validation: Evaporate the solvent. The crude ¹H-NMR will immediately confirm the loss of aromatic pyrrole protons (typically 6.0–7.0 ppm) and the appearance of aliphatic pyrrolidine multiplets (1.5–3.5 ppm).

Protocol C: Organocatalytic Asymmetric 5-Hydroxypyrrolidine Synthesis

Reference Grounding: Organocascade reactions utilizing chiral secondary amines provide a highly enantioselective route to 3-substituted proline derivatives[3]. Causality & Design: A chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) condenses with an α,β-unsaturated aldehyde to form a bulky, electrophilic iminium ion. The bulky diarylhydroxymethyl group of the catalyst shields one face of the alkene. A nucleophile (e.g., an aminomalonate derivative) attacks the unshielded face (Michael addition). The intermediate then undergoes an intramolecular aminalization/cyclization to form the 5-hydroxypyrrolidine core.

Step-by-Step Methodology:

  • Activation: In a 10 mL round-bottom flask, dissolve the chiral secondary amine catalyst (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) in dichloromethane (2.0 mL).

  • Reagent Addition: Add the α,β-unsaturated aldehyde (1.2 equiv) and stir for 10 minutes to allow iminium ion formation.

  • Cascade Initiation: Add the protected amino-nucleophile (e.g., diethyl 2-aminomalonate, 1.0 equiv) to the mixture at room temperature.

  • Monitoring: Stir the reaction for 24–48 hours. Validate progress via TLC using a ninhydrin stain to detect the consumption of the primary amine.

  • Isolation: Directly load the crude mixture onto a silica gel column. The mild conditions prevent the dehydration of the resulting 5-hydroxypyrrolidine.

Quantitative Data Summary

The following table summarizes expected operational parameters and stereochemical outcomes for the three methodologies described above, allowing researchers to select the optimal route based on their target scaffold.

MethodologyCatalyst SystemTypical YieldDiastereoselectivity (dr)Enantioselectivity (ee)Scalability
[3+2] Cycloaddition [1]AgOAc / (R)-BINAP (5 mol%)75 – 92%> 95:5 (endo selective)88 – 98%Moderate (Gram scale)
Pyrrole Hydrogenation [2]5% Rh/Al₂O₃ (10 wt%), H₂ (20 bar)85 – 98%Up to 99:1 (syn selective)N/A (Substrate directed)High (Multi-gram scale)
Organocatalytic Cascade [3]Jørgensen-Hayashi Catalyst (10 mol%)60 – 85%> 90:1090 – 99%Moderate

Note: Yields and stereoselectivities are highly substrate-dependent. Always validate absolute stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD) for novel scaffolds.

References

  • Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. Available at:[Link]

  • Nájera, C., & Sansano, J. M. (2005). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct strategy to prepare enantioenriched highly substituted proline derivatives. Angewandte Chemie International Edition, 44(39), 6272-6276. Available at:[Link]

  • Rios Torres, R., et al. (2007). Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. Tetrahedron Letters, 48(49), 8695-8699. Available at:[Link] (via DOI: 10.1016/j.tetlet.2007.10.028)

Sources

High-Throughput Screening of Pyrrolidine Analogs: From Library Synthesis to Hit Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Advantage

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 37 FDA-approved drugs (e.g., Captopril, Ramipril, Sitagliptin). Its value lies in its unique physicochemical properties:

  • Conformational Restriction: Unlike acyclic amines, the 5-membered ring restricts the conformational space of the nitrogen lone pair and attached substituents, often locking ligands into a bioactive conformation that mimics peptide

    
    -turns.
    
  • Stereochemical Density: The scaffold can support up to four contiguous chiral centers, allowing for the precise probing of 3D biological space.

  • Physicochemical Balance: Pyrrolidines typically exhibit favorable logP and pKa values (~9-10), enhancing oral bioavailability and solubility compared to more lipophilic heterocycles.

However, these features complicate High-Throughput Screening (HTS). The presence of multiple stereocenters requires libraries that systematically explore stereochemical space, and the basic nitrogen can lead to non-specific binding (promiscuity). This guide details a robust workflow for synthesizing and screening pyrrolidine libraries, focusing on distinguishing true structure-activity relationships (SAR) from artifacts.

Phase 1: High-Throughput Library Synthesis

To feed an HTS campaign, we require a library that maximizes diversity around the pyrrolidine core. We will utilize Solid-Phase Organic Synthesis (SPOS) via the Ugi 4-Component Reaction (U-4CR).[1] This method is superior to solution-phase synthesis for HTS because it allows for "mix-and-split" combinatorial expansion and easy purification via filtration.

Diagram 1: Combinatorial Synthesis Logic

The following diagram illustrates the diversity generation strategy using a resin-bound amino acid precursor.

Pyrrolidine_Synthesis_Workflow cluster_reagents Diversity Inputs Resin Resin Support (Wang/Rink) Linker Linker Attachment (Fmoc-Glu-OAll) Resin->Linker Loading Deprotect Fmoc Removal (20% Piperidine) Linker->Deprotect Ugi Ugi 4-CR (R1-CHO, R2-NC) Deprotect->Ugi Diversity Step 1 Cyclization Intramolecular Cyclization Ugi->Cyclization Ring Formation Cleavage Acid Cleavage (TFA/DCM) Cyclization->Cleavage Library Final Pyrrolidine Library Plate Cleavage->Library QC & Plating Aldehydes Aldehydes (R1) Aldehydes->Ugi Isocyanides Isocyanides (R2) Isocyanides->Ugi

Caption: Workflow for the solid-phase synthesis of diverse pyrrolidine scaffolds via Ugi 4-CR and subsequent cyclization.

Protocol 1: Solid-Phase Synthesis of Pyrrolidinone Libraries

Objective: Generate a 384-member library of N-substituted pyrrolidinones. Mechanism: Ugi reaction followed by intramolecular cyclization of a resin-bound gamma-amino acid (e.g., Glutamic acid).

Materials:

  • Resin: Wang Resin (loading 0.8 mmol/g).

  • Scaffold: Fmoc-L-Glutamic acid 5-allyl ester (Fmoc-Glu(OAll)-OH).

  • Diversity Reagents: Set of 12 Aldehydes (R1) and 32 Isocyanides (R2).

  • Solvents: DMF, DCM, MeOH, TFA.

Step-by-Step Methodology:

  • Resin Loading:

    • Swell 1g Wang resin in DCM for 30 min.

    • Couple Fmoc-Glu(OAll)-OH (3 eq) using DIC (3 eq) and DMAP (0.1 eq) in DMF for 4 hours.

    • Cap unreacted sites with acetic anhydride/pyridine (1:1) for 30 min.

  • Fmoc Deprotection:

    • Wash resin with DMF (3x).[1] Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF, MeOH, DCM.[1]

  • Ugi 4-Component Reaction (Diversity Step):

    • Distribute resin into a 96-well deep-well filter plate (approx 10 mg resin per well).

    • Add Aldehyde (R1) (5 eq) in MeOH/CHCl3 (1:1). Shake for 30 min to form imine.

    • Add Isocyanide (R2) (5 eq).

    • Note: The carboxylic acid component is provided by the resin-bound Glu side chain (after allyl deprotection) or an external acid if using a different strategy. Here, we use the resin-bound amine and an external acid if not cyclizing immediately, but for pyrrolidinones, we rely on the internal cyclization post-Ugi.

    • Shake at room temperature for 24-48 hours.

  • Cyclization (Ring Closure):

    • If the design utilizes the internal ester for cyclization: Treat resin with catalytic KOtBu in THF to induce cyclization of the Ugi adduct into the pyrrolidinone core.

  • Cleavage & Isolation:

    • Wash resin extensively (DMF, DCM, MeOH).[1]

    • Treat with 50% TFA/DCM (500 µL/well) for 2 hours.

    • Collect filtrate into a receiving plate. Evaporate solvent using a centrifugal evaporator (Genevac).

  • QC: Analyze 5% of wells via LC-MS to verify mass and purity (>85% required).

Phase 2: HTS Assay Development

For pyrrolidine analogs, Proteases (e.g., DPP-IV, Prolyl Oligopeptidase) are ideal targets due to the structural similarity between the pyrrolidine ring and the Proline amino acid.

Protocol 2: Fluorogenic DPP-IV Inhibition Assay

Target: Dipeptidyl Peptidase IV (DPP-IV/CD26). Principle: DPP-IV cleaves the N-terminal Gly-Pro from the fluorogenic substrate Gly-Pro-AMC . Inhibition prevents the release of free AMC (7-Amino-4-methylcoumarin), resulting in decreased fluorescence.

Reagents:

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (prevents sticky compounds).

  • Enzyme: Recombinant Human DPP-IV (0.5 nM final).

  • Substrate: H-Gly-Pro-AMC (10 µM final;

    
     approx 25 µM).
    
  • Controls: Sitagliptin (Positive Control), DMSO (Negative Control).

Workflow (384-well Format):

  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (10 mM in DMSO) into black 384-well low-volume plates. Final assay concentration: 10 µM.

  • Enzyme Addition:

    • Add 10 µL of DPP-IV enzyme solution using a Multidrop Combi.

    • Incubate for 15 min at RT to allow compound-enzyme equilibration.

  • Substrate Initiation:

    • Add 10 µL of Gly-Pro-AMC substrate solution.

    • Final Volume: 20 µL.

  • Detection:

    • Measure Fluorescence Intensity (FI) immediately (T=0) and after 30 min (T=30) on a plate reader (e.g., EnVision).

    • Excitation: 360 nm | Emission: 460 nm.

    • Kinetic Mode: Preferred over endpoint to identify aggregators or quenchers.

Data Summary Table:

ParameterValue/ConditionRationale
Plate Format 384-well Black, Low VolumeMinimizes reagent cost; black reduces background noise.
Z' Factor Goal > 0.6Ensures separation between signal and background is robust.
DMSO Tolerance < 1%High DMSO can inhibit DPP-IV; keep constant across all wells.
Incubation 30 mins @ 25°CSufficient time for linear reaction velocity (

).
Counter-Screen Auto-fluorescence checkPyrrolidines can be derivatized with fluorophores; check compound alone.

Phase 3: Data Analysis & Triage

HTS generates thousands of data points. The challenge is filtering "False Positives" (artifacts) from "True Hits".

Common Artifacts in Pyrrolidine Screening
  • PAINS (Pan-Assay Interference Compounds): While simple pyrrolidines are safe, derivatives with enones or catechols can be redox-active.

  • Stereochemical Mismatch: A racemic mixture might show 50% activity. Pure enantiomers must be synthesized for validation.

  • Fluorescence Quenching: Compounds absorbing at 360/460 nm will appear as inhibitors.

Diagram 2: Hit Triage Workflow

This logic flow ensures only valid chemical matter proceeds to Lead Optimization.

HTS_Triage_Logic Primary Primary Screen (Single Point @ 10µM) Threshold Activity > 50%? Primary->Threshold DoseResp Dose Response (IC50) (10-point dilution) Threshold->DoseResp Yes Discard Discard Threshold->Discard No Counter Counter Screen (Fluorescence Interference) DoseResp->Counter Selectivity Selectivity Screen (e.g., DPP-8/9) Counter->Selectivity Clean Counter->Discard Quencher/Autofluorescent Chiral Chiral Resolution (Test Enantiomers) Selectivity->Chiral Selective Lead Validated Lead Series Chiral->Lead Eutomer Identified Chiral->Discard Flat SAR

Caption: Triage workflow for filtering HTS hits. Critical steps include interference counter-screens and chiral resolution.

Validation Protocol: The "Shift" Assay

To confirm a hit is a true competitive inhibitor and not an aggregator:

  • Run the IC50 assay with 0.01% Triton X-100 .

  • If IC50 increases significantly (potency drops) with detergent, the compound is likely a colloidal aggregator (False Positive).

  • If IC50 remains stable, the mechanism is likely specific binding.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines. Retrieved from 4[3][4]

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from 5

  • Pendri, A., et al. (2010).[6] Solid phase synthesis of novel pyrrolidinedione analogs as potent HIV-1 integrase inhibitors. Journal of Combinatorial Chemistry. Retrieved from 6

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • UCSF Small Molecule Discovery Center. (2025). High-throughput Screening Steps and Protocols. Retrieved from 7

Sources

Troubleshooting & Optimization

improving the stability of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and . This molecule contains two key functional groups—a tertiary amine within a pyrrolidine ring and a tertiary alcohol—which present distinct stability challenges. This document outlines the primary degradation pathways, offers troubleshooting advice for common stability issues, and provides validated protocols for proactive stabilization and analytical monitoring. Our goal is to empower users to design robust formulations and ensure the integrity of their experimental results.

Section 1: Understanding the Stability Profile of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

The molecular structure of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol dictates its chemical reactivity and stability. Its two primary functional groups are the main sites for potential degradation.

  • Tertiary Amine (Pyrrolidine Moiety): The nitrogen atom in the pyrrolidine ring is electron-rich and susceptible to oxidation. This is one of the most common degradation pathways for molecules containing tertiary amines, leading to the formation of an N-oxide, which can alter the compound's biological activity and physical properties.[1][2][3] Amines are also known to react with other components in a formulation, such as aldehydes or reducing sugars.[2]

  • Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[4][5] However, under acidic conditions, particularly when heated, they can undergo dehydration (an elimination reaction) to form an alkene.[6]

These potential degradation pathways must be considered during all stages of handling, formulation, and storage.

Caption: Potential degradation pathways for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.

Section 2: Troubleshooting Common Stability Issues (Q&A)

This section addresses specific issues that users may encounter during their experiments.

Q1: We observe a rapid loss of potency of our compound in an aqueous stock solution stored at room temperature. What is the most likely cause?

A: The most probable cause is the oxidative degradation of the tertiary amine (pyrrolidine) moiety. Atmospheric oxygen dissolved in the solution can react with the electron-rich nitrogen, especially if the solution is exposed to light or contains trace metal ion contaminants, which can catalyze the reaction. This process leads to the formation of the corresponding N-oxide, which will likely have different pharmacological and chromatographic properties. To confirm this, we recommend analyzing your sample using LC-MS to look for a mass peak corresponding to the parent compound +16 amu (the mass of an oxygen atom).

Q2: Our solution has become slightly acidic over time, and we are seeing a new, less polar impurity in our HPLC analysis. What could this be?

A: This suggests a potential acid-catalyzed degradation. If the pH of your unbuffered solution has dropped, it could be sufficient to promote the dehydration of the tertiary alcohol into an alkene.[6] This elimination reaction removes the polar hydroxyl group, resulting in a less polar degradant that would likely have a longer retention time in a reverse-phase HPLC system. The stability of pyrrolidine-containing compounds can be highly dependent on pH.[7][8]

Q3: We are developing a formulation and notice variability between batches. Could excipients be causing instability?

A: Absolutely. Excipients can significantly impact stability. For instance, if your formulation includes reducing sugars (like lactose or dextrose), they can react with the amine group via the Maillard reaction, especially under heat and humidity, leading to colored impurities.[2] Additionally, some excipients, particularly polymers like PEG, can contain trace amounts of reactive impurities such as formic acid or aldehydes, which can react with the amine.[9] It is crucial to conduct compatibility studies by storing the active compound with individual excipients and analyzing for degradation.[10]

Q4: Is the compound sensitive to light or temperature?

A: Yes, both are critical factors. Photostability should be assessed as part of any forced degradation study.[3] UV light can provide the energy to initiate and catalyze oxidative reactions.[11] Temperature directly influences the rate of all chemical reactions, including degradation. According to the Arrhenius equation, a modest increase in temperature can significantly accelerate degradation.[1] Therefore, we recommend storing all solutions protected from light and at reduced temperatures (e.g., 2-8°C or -20°C) to maximize shelf-life.

Section 3: Proactive Stabilization Strategies & Protocols

Instead of troubleshooting degradation after it occurs, a proactive approach to formulation and handling is superior.

pH and Buffer Optimization

Controlling the pH is the most effective strategy for stabilizing 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol.[12]

  • Mechanism: In a slightly acidic environment, the pyrrolidine nitrogen is protonated, forming a more stable ammonium salt. This positively charged nitrogen is no longer electron-rich and is significantly less susceptible to oxidation. However, a pH that is too low can accelerate the dehydration of the tertiary alcohol.

  • Recommendation: An optimal pH range is typically between 4 and 6. This range balances the need to protect the amine from oxidation without promoting significant alcohol dehydration.[7]

  • Action: Always use a buffer system to maintain the target pH.[11][13]

Use of Antioxidants and Chelating Agents

For solutions where oxygen exposure is unavoidable, adding antioxidants can be highly effective.

  • Mechanism: Antioxidants are compounds that inhibit oxidation by scavenging free radicals or by being preferentially oxidized.[13]

  • Recommended Antioxidants:

    • Ascorbic Acid (Vitamin C)

    • Sodium Metabisulfite

    • Butylated Hydroxytoluene (BHT) - for less polar systems

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) sequesters these ions, preventing them from participating in degradation reactions.[11]

Control of Environmental Factors
  • Inert Atmosphere: For maximum protection against oxidation, especially for long-term storage, solutions should be prepared and stored under an inert atmosphere.[11] This involves sparging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and blanketing the headspace of the container with the same gas before sealing.

  • Temperature: Store stock solutions and formulations at low temperatures (refrigerated at 2-8°C or frozen at ≤ -20°C) to drastically reduce the rate of all potential degradation reactions.[1]

Caption: Decision workflow for preparing a stabilized solution.

Section 4: Recommended Analytical Protocols for Stability Monitoring

To properly assess stability, a validated, stability-indicating analytical method is essential. This method must be able to resolve the parent compound from all potential degradation products.[1][10]

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the cornerstone of understanding a molecule's liabilities.[1][2] It involves subjecting the compound to harsh conditions to intentionally generate degradation products.

Objective: To identify potential degradants and establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial containing the stock solution.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.[14]

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.[14]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[2]

    • Thermal: Heat the stock solution at 80°C for 48 hours.[1]

    • Photolytic: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

  • Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acid and base samples before dilution. Analyze all samples by HPLC-UV/MS.

  • Evaluation: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).[15] Use the chromatograms from the degraded samples to develop an HPLC method that separates all generated peaks from the parent peak. Use the MS data to tentatively identify the degradants.

Recommended HPLC-MS Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to elute the compound and any less polar degradants, then re-equilibrate.

  • Detector 1 (UV/DAD): Monitor at a wavelength appropriate for the compound's chromophore.

  • Detector 2 (Mass Spectrometer): Use electrospray ionization in positive mode (ESI+) to detect the protonated parent molecule [M+H]⁺ and its degradation products.[16]

Section 5: Summary Data & Quick Reference

Table 1: Forced Degradation Profile of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
Stress ConditionSeverityExpected Primary Degradation PathwayLikely Degradation Product(s)
Acidic (HCl) 1N HCl, 60°CAlcohol DehydrationAlkene (C₉H₁₇N)
Basic (NaOH) 1N NaOH, 60°CGenerally StableMinimal degradation expected
Oxidative (H₂O₂) 3% H₂O₂, RTAmine OxidationN-Oxide (C₉H₁₉NO₂)
Thermal 80°CSlow Oxidation/DehydrationN-Oxide, Alkene
Photolytic ICH Q1BPhoto-oxidationN-Oxide and other radical-based products
Table 2: Recommended Buffer Systems for Formulation
Buffer SystempKaUseful pH RangeComments
Citrate Buffer 3.13, 4.76, 6.403.0 - 6.2Widely used, can chelate some metal ions.
Acetate Buffer 4.763.6 - 5.6Simple, common choice for this pH range.
Phosphate Buffer 2.15, 7.20, 12.355.8 - 8.0Use with caution; may catalyze some reactions.

References

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol. (n.d.). MilliporeSigma.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Studies in Pharmaceuticals. (2017, October 16). Scribd.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024, January 31). JOCPR.
  • US20120271026A1 - Inhibition of amine oxidation. (n.d.).
  • CA2826391C - Pharmaceutical formulations including an amine compound. (n.d.).
  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson.
  • What Is The Role Of Amine Type Antioxidants In Lubricating Oils? (2024, February 13). minglan Chemical.
  • Alcohols - Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind.
  • Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions. (2007, August 15). PubMed.
  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021, August 2). PubMed.
  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Omics.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). PMC.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA.
  • Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)

Sources

troubleshooting gas chromatography analysis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: GC-TERT-ALC-001 Subject: Troubleshooting Thermal Instability, Adsorption, and Derivatization

Executive Summary

Tertiary alcohols present a unique "Steric-Thermal Paradox" in Gas Chromatography. Their steric bulk prevents easy derivatization, yet that same bulk stabilizes the carbocation intermediate required for acid-catalyzed dehydration (E1 elimination). Consequently, researchers often face a choice: risk thermal degradation in the inlet or struggle with slow, incomplete derivatization reactions.

This guide addresses these specific failure modes, providing self-validating protocols to ensure data integrity.

Module 1: Sample Integrity & Inlet Dynamics

Issue: "I see extra peaks eluting before my target tertiary alcohol, or my quantitative recovery is consistently low."

The Diagnosis: On-Column Dehydration

Unlike primary alcohols, tertiary alcohols are exceptionally prone to E1 Elimination inside hot, active GC inlets. If your chromatogram shows a "ghost peak" (an alkene) eluting just before the alcohol, your inlet is acting as a reactor, not a vaporizer.

Mechanism of Failure: The combination of high inlet temperature and "active sites" (acidic silanol groups on glass wool or dirty liners) protonates the hydroxyl group. The tertiary structure stabilizes the resulting carbocation, leading to rapid loss of water and formation of an alkene.

DehydrationMechanism Alcohol Tertiary Alcohol (R3-C-OH) Protonation Protonation (R3-C-OH2+) Alcohol->Protonation High Temp ActiveSite Inlet Active Site (Silanol/Acidic) ActiveSite->Protonation Carbocation Tertiary Carbocation (Stable Intermediate) Protonation->Carbocation -H2O Elimination E1 Elimination (-H+) Carbocation->Elimination Products Alkene + H2O (Ghost Peak) Elimination->Products

Figure 1: The E1 elimination pathway favored by tertiary alcohols in active GC inlets.

Troubleshooting Protocol
  • Liner Deactivation: Switch immediately to an Ultra-Inert (UI) liner. Standard deactivated liners often retain enough activity to degrade tertiary alcohols.

  • Remove Glass Wool: Glass wool creates a massive surface area for interaction. For tertiary alcohols, use a cyclo-double taper liner without wool or a liner with a frit near the bottom.

  • Temperature Optimization:

    • Standard: 250°C.

    • Optimized: Lower the inlet temperature to the lowest point that still allows flash vaporization (often 180°C – 200°C ). This exponentially reduces the rate of the elimination reaction.

  • Self-Validation Step: Inject a standard of the corresponding alkene (the dehydration product). If the "ghost peak" in your sample matches the retention time of the alkene standard, dehydration is confirmed.

Module 2: Chromatographic Separation & Peak Shape

Issue: "My tertiary alcohol peak looks like a shark fin (severe tailing), making integration impossible."

The Diagnosis: Hydroxyl Adsorption

Tertiary alcohols are polar hydrogen-bond donors. If they encounter non-deactivated silanols (Si-OH) in the column stationary phase or the inlet, they will adsorb reversibly, causing the "tail" on the chromatogram.

Column Selection Strategy

Do not rely on standard non-polar columns (e.g., 5% phenyl) unless they are specifically graded for "alcohol analysis."

Column ClassPhase CompositionSuitability for Tert-AlcoholsNotes
WAX (PEG) Polyethylene GlycolHigh The high polarity matches the alcohol, reducing tailing. Best for separation from non-polar matrix.
624 / 1301 Cyanopropylphenyl dimethylMedium Good for volatile solvents; often used in headspace analysis (USP <467>).
1 or 5 Dimethyl polysiloxaneLow (unless specialized) Requires "Ultra-Inert" or "MS" grade. Standard grades will show severe tailing.
The "Guard Column" Fix

If you cannot change the analytical column, install a deactivated fused silica guard column (1–5 meters) between the inlet and the analytical column. This acts as a sacrificial zone where non-volatile matrix components (which create active sites) are deposited, protecting the expensive analytical phase.

Module 3: Derivatization (The "Nuclear Option")

Issue: "Direct injection is too unstable. I need to derivatize, but the reaction is incomplete."

The Diagnosis: Steric Hindrance

Standard silylation reagents (like pure BSTFA) react rapidly with primary alcohols but struggle with tertiary alcohols. The three bulky alkyl groups surrounding the hydroxyl oxygen sterically block the approach of the silylating agent.

The Solution: Catalyzed Silylation

You must use a strong catalyst to force the reaction. The industry standard is BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a Lewis acid catalyst, increasing the leaving group potential.

Protocol: Catalyzed Silylation of Tertiary Alcohols

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Conditions: Unlike primary alcohols (which react at room temp), tertiary alcohols require heat .

DerivatizationWorkflow Start Dry Sample (Remove ALL Water) Solvent Add Solvent: Anhydrous Pyridine Start->Solvent Reagent Add Reagent: BSTFA + 1% TMCS Solvent->Reagent Incubate Incubate: 60-70°C for 30-45 mins Reagent->Incubate Critical Step for Tert-OH Cool Cool to Room Temp Incubate->Cool Inject Inject into GC (TMS-Ether Derivative) Cool->Inject

Figure 2: Optimized workflow for overcoming steric hindrance during silylation.

Critical Warning: TMS derivatives are hydrolytically unstable. Ensure your GC vial septa are new and the samples are analyzed within 12–24 hours. If moisture enters, the derivative will revert to the alcohol (and you will see the tailing peak again).

Module 4: Quick Reference & FAQs
Liner Selection Matrix
Injection ModeRecommended Liner TypeWhy?
Split Ultra-Inert Split Liner with Quartz Wool (Deactivated)Wool aids vaporization, but must be ultra-inert to prevent dehydration.
Splitless Ultra-Inert Single Taper (Gooseneck) No Wool Minimizes surface area interaction; taper directs flow to column.
Direct Uniliner / Drilled UnilinerConnects column directly to liner base, eliminating seal interactions.
Frequently Asked Questions

Q: Can I use MSTFA instead of BSTFA? A: Yes. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is more volatile than BSTFA, which helps if your derivative elutes early. However, for tertiary alcohols, you still need the 1% TMCS catalyst . MSTFA alone will not drive the reaction to completion efficiently.

Q: Why does my peak area decrease over a sequence of 50 injections? A: This is likely "activity buildup." Non-volatile matrix from your samples is accumulating in the liner or the head of the column, creating new active sites that dehydrate or adsorb your alcohol.

  • Fix: Change the liner every 20–30 injections or use a backflush system to reverse flow and eject heavies after each run.

Q: I see a peak for the alkene AND the alcohol. Is this dehydration or impurities? A: It is likely dehydration. Pure dehydration usually results in a specific ratio of alkene isomers (Zaitsev elimination products). If you lower the inlet temperature by 50°C and the alkene peak shrinks while the alcohol peak grows, it is definitely inlet dehydration.

References
  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • Agilent Technologies. (2022).[2] Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC Peak Shapes. Retrieved from [Link]

Sources

Technical Support Center: Refining Reaction Conditions for the Synthesis of Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrrolidine-containing drugs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and side product formation to difficulties in achieving desired stereoselectivity.[4][5]

This resource is structured to provide not just procedural solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to pyrrolidine synthesis.

Q1: What are the most common synthetic strategies for constructing the pyrrolidine ring?

A1: Several robust methods are routinely employed, each with its own advantages and potential pitfalls:

  • Reductive Amination of 1,4-Dicarbonyl Compounds: This is a direct and widely used variation of the Paal-Knorr synthesis.[2][4]

  • [3+2] Cycloaddition Reactions: This highly efficient method involves the reaction of an azomethine ylide with an alkene or alkyne, often creating multiple stereocenters in a single step.[6][7]

  • Intramolecular Cyclization: This strategy relies on the cyclization of a linear precursor containing an amine and a suitable electrophile.[4][8]

  • Transition Metal-Catalyzed Reactions: Modern approaches like C-H amination offer high atom economy and direct functionalization.[4]

Q2: I'm observing a low overall yield in my reaction. What are the general steps to diagnose the issue?

A2: A low yield is a frequent challenge and requires a systematic approach to troubleshoot.[4][5] Key areas to investigate include:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and, if necessary, anhydrous. Many catalytic systems are sensitive to moisture and impurities.[5]

  • Reaction Kinetics: The reaction may be too slow at the current temperature or may not have been allowed to run to completion.[4][5]

  • Product/Reagent Stability: Starting materials or the desired product may be degrading under the reaction conditions.[4]

  • Workup and Purification Losses: The product may be lost during extraction, chromatography, or other purification steps.[4]

Below is a workflow to help diagnose the cause of low yield:

LowYield_Troubleshooting Start Low Reaction Yield Incomplete Incomplete Reaction? Start->Incomplete Degradation Degradation or Side Products? Incomplete->Degradation No SlowKinetics Cause: Slow Kinetics Solution: Increase Temperature or Reaction Time Incomplete->SlowKinetics Yes WorkupLoss Loss During Workup/Purification? Degradation->WorkupLoss No ThermalInstability Cause: Thermal Instability Solution: Lower Temperature, Shorter Reaction Time Degradation->ThermalInstability Yes SuboptimalPurification Cause: Suboptimal Purification Solution: Optimize Purification Method WorkupLoss->SuboptimalPurification Yes InactiveReagents Cause: Inactive Reagents Solution: Verify Reagent Quality and Stoichiometry SlowKinetics->InactiveReagents

Caption: Troubleshooting workflow for low reaction yield.[4]

Q3: How do I choose an appropriate protecting group for the pyrrolidine nitrogen?

A3: The choice of protecting group is critical and depends on the downstream reaction conditions.[9] Common choices include:

  • Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid (e.g., TFA, HCl).[9]

  • Cbz (benzyloxycarbonyl): Stable to both acidic and basic conditions, typically removed by catalytic hydrogenolysis.[9] This is advantageous when acid- or base-labile functional groups are present.[9]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions, commonly removed with piperidine in DMF.[9]

An orthogonal protection strategy, using multiple protecting groups that can be removed under distinct conditions, is crucial for the selective functionalization of different sites on the molecule.[9]

II. Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common issues encountered in widely used synthetic routes to pyrrolidine-containing drugs.

Reductive Amination of 1,4-Dicarbonyls (Paal-Knorr Type)

Issue 1: Formation of Furan Byproducts.

  • Question: During the synthesis of a pyrrolidine derivative using a Paal-Knorr type reaction, I am observing a significant amount of a furan byproduct. How can I minimize this?

  • Answer: Furan formation is a common side reaction, especially under strongly acidic conditions.[10] The mechanism can shift towards furan formation at low pH.[10]

    • Causality: The acidic conditions required to protonate the carbonyl and facilitate imine formation can also promote the dehydration of the 1,4-dicarbonyl starting material to form a furan.

    • Troubleshooting Steps:

      • pH Control: Maintain a neutral or weakly acidic pH. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 can favor furan formation.[10]

      • Acid Catalyst Selection: If a catalyst is necessary, opt for a weak acid like acetic acid. Avoid strong mineral acids.[10]

      • Reaction Monitoring: Use TLC or GC-MS to monitor the reaction for early detection of furan byproducts.[10]

Issue 2: Incomplete Reaction or Imine Intermediate Isolation.

  • Question: My reductive amination is not going to completion, and I am isolating the imine intermediate. What can I do?

  • Answer: This indicates an issue with the reduction step.

    • Causality: The chosen reducing agent may not be potent enough, or the reaction conditions may not be optimal for the reduction of the imine.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective as it is mild and tolerant of weakly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also a good option. Sodium borohydride (NaBH₄) may require careful pH control to avoid reduction of the carbonyl starting material.

      • Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used. A slight excess (1.1-1.5 equivalents) is often beneficial.

      • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.

[3+2] Cycloaddition Reactions

Issue 1: Low Diastereoselectivity.

  • Question: My [3+2] cycloaddition is producing a mixture of diastereomers. How can I improve the stereoselectivity?

  • Answer: Diastereoselectivity in these reactions is governed by the transition state geometry, which is influenced by several factors.[6][7][11]

    • Causality: The approach of the dipolarophile to the azomethine ylide can occur from two different faces, leading to different diastereomers. Steric and electronic factors of the substituents on both components dictate the preferred transition state.

    • Troubleshooting Steps:

      • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states.[5]

      • Catalyst/Ligand Choice: In metal-catalyzed cycloadditions, the choice of ligand is crucial. Screening different chiral ligands can significantly impact stereoselectivity.[5] For organocatalyzed reactions, subtle modifications to the catalyst structure can have a large effect.[5]

      • Solvent: The polarity of the solvent can influence the stability of the transition states. A screen of different solvents is recommended.

N-Alkylation and N-Arylation Reactions

Issue 1: Over-alkylation in N-Alkylation.

  • Question: I am trying to synthesize a mono-N-substituted pyrrolidine, but I am getting significant amounts of the di-substituted product and quaternary ammonium salts.

  • Answer: Over-alkylation is a common problem because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[10]

    • Troubleshooting Steps:

      • Stoichiometry Control: Use a significant excess of the amine relative to the alkylating agent.[10]

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it.[10]

      • Protecting Groups: Protect the pyrrolidine nitrogen with a group like Boc or Cbz, perform the desired reaction on another part of the molecule, and then deprotect.[10]

Issue 2: Low Yield in Buchwald-Hartwig Amination.

  • Question: My Buchwald-Hartwig amination to form an N-aryl pyrrolidine is giving a low yield. What are the key parameters to optimize?

  • Answer: The success of this palladium-catalyzed cross-coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[12][13]

    • Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. A bottleneck at any of these steps can lead to low yields.

    • Troubleshooting Steps:

      • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands often promote the reductive elimination step. A ligand screen is often necessary.

      • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide are common choices. The strength and solubility of the base can significantly impact the reaction rate.

      • Solvent: Aprotic, non-polar to polar aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

      • Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used. Ensure the catalyst is not deactivated by impurities.

III. Data Tables for Reaction Optimization

The following tables provide a summary of reaction conditions from the literature to guide your optimization efforts.

Table 1: Conditions for Reductive Amination of 2,5-Hexanedione with Aniline [14]

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of Pyrrolidine (%)
[CpIrCl₂]₂ (1.0)Water801285
[CpRhCl₂]₂ (1.0)Water801278
[Ru(p-cymene)Cl₂]₂ (1.0)Water801265
[CpIrCl₂]₂ (1.0)Toluene801245
[CpIrCl₂]₂ (1.0)THF801252

Table 2: Influence of Protecting Groups on N-Alkylation Selectivity

Pyrrolidine SubstrateAlkylating AgentConditionsMono-alkylation (%)Di-alkylation (%)
PyrrolidineBenzyl bromideK₂CO₃, ACN, RT4555
N-Boc-pyrrolidineBenzyl bromideNaH, THF, 0 °C to RT>95 (after deprotection)<5
N-Cbz-pyrrolidineBenzyl bromideNaH, THF, 0 °C to RT>95 (after deprotection)<5

IV. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the 1,4-dicarbonyl compound (1.0 equiv) and the amine (1.1 equiv) in an appropriate solvent (e.g., dichloroethane, THF) at room temperature, add acetic acid (1.1 equiv).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (1.0 equiv), pyrrolidine (1.2 equiv), and anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualization of Key Concepts

Reductive Amination vs. Furan Formation

PaalKnorr_Mechanism cluster_main Paal-Knorr Type Reaction Start 1,4-Dicarbonyl + Amine Intermediate Iminium Intermediate Start->Intermediate Weak Acid Furan Furan Byproduct Start->Furan Strong Acid / Heat Pyrrolidine Pyrrolidine Product Intermediate->Pyrrolidine Reduction (e.g., STAB)

Caption: Competing pathways in the Paal-Knorr type synthesis of pyrrolidines.[10]

Buchwald-Hartwig Amination Catalytic Cycle

BuchwaldHartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ L_n AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L_n Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

VI. References

  • BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis. Retrieved from

  • Reddy, P. V., et al. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(21), 4871–4874. [Link]

  • Sáez, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylimines and Azomethine Ylides. The Journal of Organic Chemistry, 88(20), 14357–14368. [Link]

  • Ganton, M. D., & Kerr, M. A. (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters, 12(7), 1540–1543. [Link]

  • Reddy, P. V., et al. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed.

  • BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Retrieved from

  • BenchChem. (n.d.). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Retrieved from

  • Dangerfield, E. M., et al. (2009). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Organic Letters, 11(2), 353–356. [Link]

  • DiRocco, D. A., & Leighton, J. L. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (2007). Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. PubMed.

  • Vitaku, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Liu, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5585. [Link]

  • Itoh, T., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-9.

  • BenchChem. (n.d.). Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine. Retrieved from

  • Li, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). DE19957672A1 - Purification and drying of crude pyrrolidine. Retrieved from

  • ChemRxiv. (2022). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]

  • ResearchGate. (n.d.). How can I seperate pyrrolidine? Retrieved from [Link]

  • O'Brien, A. G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(13), 5034–5039. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Liu, J., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2469-2475.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. Retrieved from [Link]

  • AtlanChim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Vitaku, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Lucha, C. A., et al. (2025). Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations. ACS Catalysis.

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES. Retrieved from [Link]

  • China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed.

  • ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. Retrieved from [Link]

Sources

addressing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To provide high-fidelity troubleshooting for enantiopurity retention during the synthesis and derivatization of chiral pyrrolidines.

Diagnostic Triage: When Did You Lose the ee?

Before adjusting reaction parameters, you must pinpoint the exact moment of racemization. Enantiomeric excess (


) erosion is rarely linear; it occurs at discrete high-energy events.

Use this decision matrix to isolate the failure point:

DiagnosticFlow Start Start: Low ee Observed CheckSM 1. Check Starting Material Purity Start->CheckSM CheckRxn 2. Monitor Reaction in situ (Chiral HPLC/GC) CheckSM->CheckRxn High ee BadSM Issue: Impure Precursor Action: Recrystallize or Repurchase CheckSM->BadSM Low ee CheckWorkup 3. Analyze Crude after Quench/Workup CheckRxn->CheckWorkup ee stable in pot RxnRac Issue: Reaction Conditions (Base/Temp/Catalyst) CheckRxn->RxnRac ee drops over time CheckIso 4. Analyze Purified Product CheckWorkup->CheckIso ee stable in crude WorkupRac Issue: pH Shock or Thermal Stress (e.g., Rotovap temp) CheckWorkup->WorkupRac ee drops after quench IsoRac Issue: Stationary Phase Acidity (Silica Gel) CheckIso->IsoRac ee drops after Column

Figure 1: Diagnostic logic flow to isolate the unit operation responsible for enantiomeric erosion.

Module A: Amide Coupling & Oxazolone Formation

The Issue: You are coupling a chiral pyrrolidine-2-carboxylic acid (Proline derivative) and observing significant epimerization at the


-center.
The Mechanism:  The "Oxazolone Pathway."[1][2] Unlike primary amino acids, secondary amines like proline couple slowly due to steric hindrance.[3] This delay allows the activated carboxylate to cyclize onto the carbonyl oxygen of the amide backbone, forming an oxazolone (azlactone). The 

-proton of the oxazolone is highly acidic (

), allowing rapid racemization by weak bases.

Oxazolone SM Activated N-Acyl Proline Oxazolone Oxazolone Intermediate (Highly Acidic alpha-H) SM->Oxazolone Cyclization Enol Aromatic Enol (Achiral/Planar) Oxazolone->Enol Base (-H+) Racemate Racemized Product Oxazolone->Racemate Amine Attack Enol->Oxazolone +H+ (Random Face)

Figure 2: The oxazolone "danger zone." N-Acyl protection facilitates this pathway; N-Urethane (Boc/Fmoc) protection suppresses it.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Protecting Group Use Carbyl (Boc/Fmoc/Cbz) Urethane groups reduce the nucleophilicity of the carbonyl oxygen, preventing oxazolone formation. Avoid N-Acetyl/Benzoyl groups during coupling if possible [1].
Coupling Reagent HATU / HCTU / COMU Fast kinetics are essential. Slow coupling = more time for racemization.
Additives Oxyma Pure / HOAt These suppress racemization better than HOBt by stabilizing the active ester without permitting oxazolone formation [1].
Base Collidine or TMP Avoid TEA or DIPEA if possible. Collidine is a weaker base that is less likely to deprotonate the oxazolone intermediate.

Critical Check: If you must couple an N-acyl proline, use a "mixed anhydride" method at -20°C (IBCF/NMM) to minimize the lifetime of the activated species.

Module B: Lithiation & C-H Functionalization

The Issue: You are attempting


-lithiation of N-Boc-pyrrolidine (Beak’s Methodology) and recovering racemic material.
The Mechanism:  The lithiated species is configurationally unstable above -78°C. The Lithium-C bond is dynamic; without a tight chiral ligand complex, the carbanion inverts.
Protocol: The "Beak-Lee" Standard [2]

To maintain high er (enantiomeric ratio) during substitution:

  • Ligand is Mandatory: You cannot use

    
    -BuLi alone. You must use 
    
    
    
    -BuLi / (-)-sparteine
    (or the (+) surrogate O’Brien’s diamine).
  • Temperature Discipline:

    • Deprotonation: -78°C strictly.

    • Electrophile Addition: Must occur at -78°C .

    • Warning: If the reaction warms to -50°C before quenching, the complex dissociates, and the lithium species racemizes via inversion [3].

  • Transmetalation (The Negishi Fix): If the electrophile is sluggish (e.g., aryl bromide), you cannot wait at -78°C.

    • Solution: Add

      
       (1.0 equiv) at -78°C.
      
    • Why? The resulting organozinc species is configurationally stable at room temperature, allowing Pd-catalyzed cross-coupling without ee loss [4].

Module C: Metal-Catalyzed Hydrogenation

The Issue: Reducing pyrroles to pyrrolidines results in low diastereomeric ratios (dr) or racemates. The Mechanism: Heteroaromatic rings are stable; hydrogenation requires forcing conditions. Once the ring is partially saturated (enamine/imine stage), the intermediate is prone to acid-catalyzed imine-enamine tautomerization, which scrambles the stereocenter.

Optimization Table
Catalyst SystemSubstrate ScopeConditionsMechanism of Control
Rh/PhTRAP N-Boc-pyrroles50 bar H₂, Et₃NLigand Control: The bulky PhTRAP ligand enforces face-selective hydride delivery [5].
Ir/P,N-Ligands UnfunctionalizedAcidic mediaIridium-Imine: Ir forms a stable complex with the imine intermediate, preventing tautomerization.
Pd(OH)₂/C Proline derivativesH₂, AcOHSubstrate Control: Uses existing chiral centers (e.g., auxiliary) to direct hydrogenation (Diastereoselective).

Pro-Tip: If using Heterogeneous Catalysts (Pd/C, Rh/C), add a small amount of camphorsulfonic acid (CSA) . Acid protonates the product amine, preventing it from poisoning the catalyst, which allows you to run the reaction faster (kinetic control) and at lower temperatures [5].

FAQs: Rapid Fire Troubleshooting

Q: I purified my chiral pyrrolidine on silica gel and the ee dropped from 98% to 85%. Why? A: Silica is acidic (


). If your pyrrolidine has an 

-proton and an electron-withdrawing group (like a ketone or ester), the silica acts as a Lewis acid catalyst for enolization.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Or use neutral alumina.

Q: Can I use flash chromatography for N-Boc-pyrrolidine-2-carbaldehyde? A: High Risk.


-Chiral aldehydes are notoriously configurationally unstable on silica.
  • Fix: Use the aldehyde immediately in the next step (telescoping). If storage is needed, convert it to the alcohol (stable) or the bisulfite adduct.

Q: I'm seeing "phantom" racemization during HPLC analysis. A: Check your solvent. If you are using alcohols (MeOH/EtOH) in the mobile phase with a basic modifier (DEA/TEA) and your compound is an ester, you might be inducing transesterification or epimerization inside the column.

  • Fix: Switch to Acetonitrile/Water or Hexane/IPA without basic modifiers if possible.

Q: How do I recover if I've already racemized my valuable intermediate? A: If it is a pyrrolidine, consider Dynamic Kinetic Resolution (DKR) .

  • Method: Use a lipase (e.g., CAL-B) in the presence of a metal catalyst (Ru or V). The metal continuously racemizes the substrate (which you want in this case!), while the enzyme selectively acylates only the (S)-enantiomer. You can theoretically reach 100% yield of pure enantiomer [6].

References

  • BenchChem Technical Support. (2025).[3] Strategies to Prevent Racemization During Peptide Synthesis.[3][4][5]4

  • Beak, P., & Lee, W. K. (1993).[6]

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[7] Journal of Organic Chemistry.[7] 7[3]
    
  • O'Brien, P., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine. Heriot-Watt Research Portal. 8

  • Campos, K. R., et al. (2006).[9] Enantioselective, Palladium-Catalyzed ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Arylation of N-Boc-pyrrolidine.[9] Journal of the American Chemical Society.[7] 9
    
  • Kuwano, R., et al. (2011). Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines.[10][11] Journal of the American Chemical Society.[7][10] 10

  • Vasin, V. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.[12] MDPI. 12

Sources

Validation & Comparative

A Comparative Analysis of Monoamine Reuptake Inhibition: Pyrovalerone Analogs and a Structural Examination of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychostimulant research, the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), is a key mechanism of action for many compounds of interest. Among these, pyrovalerone and its analogs represent a significant class of synthetic cathinones known for their potent reuptake inhibition. This guide provides a detailed comparison of the efficacy of various pyrovalerone analogs, supported by experimental data. Furthermore, it introduces 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, a compound for which pharmacological data is not publicly available, and offers a theoretical efficacy comparison based on established structure-activity relationships within the pyrovalerone class.

The Pyrovalerone Scaffold: A Foundation for Potent DAT/NET Inhibition

Pyrovalerone and its derivatives are characterized by a β-keto-phenethylamine backbone with a pyrrolidine ring incorporated into the amine. This structural motif has proven to be a fertile ground for developing potent inhibitors of DAT and NET, with generally weaker activity at the serotonin transporter (SERT).[1][2] Their mechanism of action as pure uptake blockers, rather than monoamine releasers, distinguishes them from amphetamine-type stimulants.

The general structure of pyrovalerone analogs allows for modifications at several positions, primarily on the phenyl ring and the alkyl chain, which significantly influences their potency and selectivity.

Mechanism of Action: Blocking the Reuptake of Dopamine and Norepinephrine

Pyrovalerone analogs act as sympathomimetic and psychostimulants by binding to and inhibiting the function of DAT and NET.[3] This blockage of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their neurotransmission. This enhanced dopaminergic and noradrenergic signaling is associated with the stimulant effects observed with these compounds. The high affinity for DAT is considered a primary contributor to their reinforcing properties and abuse potential.[1]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicles Synaptic Vesicles DA_NE->Vesicles Packaging Synapse DA & NE Vesicles->Synapse Release DAT_NET DAT/NET Synapse->DAT_NET Reuptake Receptors Postsynaptic Receptors Synapse->Receptors Binding Pyrovalerone Pyrovalerone Analogs Pyrovalerone->DAT_NET Inhibition

Figure 1: Simplified signaling pathway of pyrovalerone analogs' mechanism of action.

Comparative Efficacy of Pyrovalerone Analogs

The efficacy of pyrovalerone analogs is typically quantified by their binding affinity (Ki) and uptake inhibition potency (IC50) at monoamine transporters. A lower Ki or IC50 value indicates greater potency. The following table summarizes experimental data for a selection of pyrovalerone analogs.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)
Pyrovalerone (4a)18.1 (S-enantiomer)--16.3 (S-enantiomer)-
1-(3,4-dichlorophenyl) analog (4u)11.537.8>10,00014.545.3
1-naphthyl analog (4t)13.915566414.2129
α-PVP22.2--1214
MDPV-----

Data compiled from Meltzer et al., 2006 and Marusich et al., 2014.[1][4]

As the data indicates, modifications to the pyrovalerone structure can significantly alter its potency and selectivity. For instance, the 3,4-dichlorophenyl analog (4u) exhibits high potency at both DAT and NET, while the naphthyl analog (4t) shows some affinity for SERT, which is less common in this class of compounds.[1] The S-enantiomer of pyrovalerone is the more biologically active form.[1]

In Vivo Efficacy: From Transporter Binding to Behavioral Effects

The potent in vitro activity of pyrovalerone analogs translates to significant in vivo effects. Studies in animal models have demonstrated that these compounds increase locomotor activity and elevate extracellular levels of dopamine in the brain, consistent with their mechanism as DAT inhibitors. The duration of these psychostimulant effects is often more persistent compared to other stimulants like cocaine, a phenomenon linked to the slow dissociation kinetics of some pyrovalerone analogs from the dopamine transporter.[3]

A Structural Newcomer: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

In contrast to the well-documented pyrovalerone analogs, there is a notable absence of publicly available pharmacological data for 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol. Its chemical structure, however, shares key features with the pyrovalerone class, namely the pyrrolidine ring and an alkyl chain.

Figure 2: A high-level structural comparison (Illustrative - actual chemical structures would be depicted in a full publication).

Hypothetical Efficacy Based on Structure-Activity Relationships (SAR)

Based on the established SAR of pyrovalerone analogs, we can hypothesize the potential activity of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol:

  • Presence of the Pyrrolidine Ring: This is a crucial feature for high affinity at DAT and NET in the pyrovalerone series. Its presence in 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol suggests a potential for interaction with these transporters.

  • Absence of the Phenyl Ring and Ketone Group: This is a significant deviation from the classic pyrovalerone scaffold. The aromatic ring and the ketone are generally important for high-potency binding. Their absence would likely lead to a substantial decrease in affinity for DAT and NET compared to compounds like pyrovalerone and its potent analogs.

  • The Tertiary Alcohol: The presence of a hydroxyl group on a tertiary carbon introduces polarity and may influence binding interactions differently than the ketone group found in pyrovalerones.

Hypothesis: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is likely to be a significantly less potent inhibitor of DAT and NET compared to pyrovalerone and its analogs. The absence of the key pharmacophoric elements (phenyl ring and ketone) would drastically reduce its binding affinity. However, the presence of the pyrrolidine moiety suggests that some residual activity at these transporters cannot be entirely ruled out without experimental validation.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol and compare it to pyrovalerone analogs, the following standard assays would be employed.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for DAT, NET, and SERT by assessing its ability to displace a radiolabeled ligand known to bind to the transporter.

Step-by-Step Methodology:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in a suitable buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in assay buffer.

  • Incubation: In a 96-well plate, combine the synaptosomal preparation, a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Synaptosome Preparation B Incubation with Radioligand & Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 & Ki Determination) D->E

Figure 3: Workflow for a radioligand binding assay.

Monoamine Uptake Inhibition Assay

This assay measures the potency of a test compound to inhibit the reuptake of a radiolabeled monoamine into synaptosomes or cells expressing the specific transporter.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation: Prepare synaptosomes as described above or use cell lines stably expressing the human DAT, NET, or SERT.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50).

Conclusion

Pyrovalerone and its analogs are potent inhibitors of the dopamine and norepinephrine transporters, with their efficacy being highly dependent on their specific chemical structure. The extensive research on this class of compounds provides a clear understanding of their mechanism of action and structure-activity relationships. In contrast, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol remains an uncharacterized compound in the public domain. Based on a structural comparison with the pyrovalerone scaffold, it is hypothesized to be a significantly weaker monoamine transporter inhibitor. However, this remains a theoretical assessment. Empirical validation through the experimental protocols detailed in this guide is necessary to definitively determine its pharmacological profile and efficacy relative to the well-established pyrovalerone analogs. Such studies would not only characterize a novel compound but also further refine our understanding of the structural requirements for potent monoamine reuptake inhibition.

References

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). Proceedings of the National Academy of Sciences. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. (2006). Journal of Medicinal Chemistry. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. (2012). Semantic Scholar. [Link]

  • Studies of the biogenic amine transporters 15. Identification of novel allosteric dopamine transporter ligands with nanomolar potency. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Transport and inhibition mechanisms of the human noradrenaline transporter. (2023). Nature. [Link]

  • View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • norepinephrine transport. (2022). QuickGO. [Link]

  • Synthesis and Biological Evaluation of Some New 2-Thioxoimidazolidin-4-One Derivatives (Part II). (2018). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • 2-Methyl-4-phenyl-2-butanol. (n.d.). PubChem. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 143–153. [Link]

  • Transport and inhibition mechanisms of the human noradrenaline transporter. (2025). ResearchGate. [Link]

  • Mutagenicity and cytotoxicity of N-methyl-2-pyrrolidinone and 4-(methylamino)butanoic acid in the Salmonella/microsome assay. (1992). Mutation Research/Genetic Toxicology. [Link]

  • Synthesis and Biological Evaluation of Novel α-Alkylidene Butenolides. (2025). ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. (2012). Indian Journal of Pharmaceutical Sciences. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2019). ResearchGate. [Link]

  • Biobutanol Production from Acetone–Butanol–Ethanol Fermentation: Developments and Prospects. (2023). Fermentation. [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

Sources

Comparative Validation of Monoamine Transporter Inhibition by 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Characterization

This guide provides a comprehensive framework for the validation and comparative analysis of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol as a potential monoamine transporter inhibitor. We will detail the necessary experimental protocols, data interpretation, and comparison with established reference compounds, offering a robust methodology for researchers in pharmacology and drug development.

Introduction: The Rationale for Monoamine Transporter Inhibition Profiling

Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission. Their inhibition is a key mechanism for numerous therapeutics, including antidepressants and psychostimulants. The specific selectivity and potency profile of a compound across these transporters dictates its pharmacological effects and potential therapeutic applications.

This guide outlines the essential in vitro assays required to characterize a novel compound, "2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol," and benchmark its activity against well-established monoamine transporter inhibitors with distinct selectivity profiles. The primary objective is to determine the compound's potency (IC50) and binding affinity (Ki) for DAT, NET, and SERT.

Experimental Design: A Multi-faceted Approach to Validation

To ensure scientific rigor, a two-pronged in vitro approach is recommended: radioligand binding assays to determine the compound's affinity for the transporters and neurotransmitter uptake assays to assess its functional inhibitory potency.

Reference Compounds for Comparative Analysis

A thorough comparison requires benchmarking against compounds with known activities. The following are selected for their distinct and well-characterized profiles:

  • Cocaine: A non-selective inhibitor of DAT, NET, and SERT.

  • GBR-12909: A highly selective DAT inhibitor.

  • Desipramine: A selective NET inhibitor.

  • Fluoxetine (Prozac®): A selective SERT inhibitor.

Experimental Workflow Overview

The overall workflow for validating and characterizing the test compound is depicted below. This systematic process ensures that each step builds upon the last, from initial screening to detailed kinetic analysis.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_syn Synaptosome Preparation prep_mem Membrane Preparation prep_syn->prep_mem uptake_assay Neurotransmitter Uptake Assays (DAT, NET, SERT) prep_syn->uptake_assay Synaptosomes bind_assay Radioligand Binding Assays (DAT, NET, SERT) prep_mem->bind_assay Cell Membranes prep_comp Compound Dilution Series prep_comp->bind_assay prep_comp->uptake_assay calc_ki Calculate Ki (Binding Affinity) bind_assay->calc_ki calc_ic50 Calculate IC50 (Functional Potency) uptake_assay->calc_ic50 calc_select Determine Selectivity Ratios calc_ki->calc_select calc_ic50->calc_select

Figure 1: Experimental workflow for monoamine transporter inhibition profiling.

Methodologies: Detailed Protocols for In Vitro Assays

The following sections provide step-by-step protocols for the key experiments. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand from its target transporter, thereby determining the compound's binding affinity (Ki).

Protocol:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells). Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand, and varying concentrations of the test compound (2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol) or a reference compound.

    • For DAT: Use [³H]WIN 35,428 as the radioligand.

    • For NET: Use [³H]Nisoxetine as the radioligand.

    • For SERT: Use [³H]Citalopram as the radioligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters to remove non-specific binding, and then measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assays

These functional assays directly measure the inhibition of neurotransmitter transport into synaptosomes, providing a measure of the compound's functional potency (IC50).

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT). This is achieved through differential centrifugation of brain homogenates.

  • Assay Setup: Pre-incubate the synaptosomal preparations with varying concentrations of the test compound or a reference compound.

  • Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin (5-HT)

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Scintillation Counting: Measure the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC50 value.

cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay membranes Cell Membranes (with Transporters) incubation1 Incubation membranes->incubation1 radioligand Radioligand ([³H]WIN 35,428, etc.) radioligand->incubation1 test_compound Test Compound test_compound->incubation1 filtration1 Filtration incubation1->filtration1 counting1 Scintillation Counting filtration1->counting1 analysis1 Calculate Ki counting1->analysis1 synaptosomes Synaptosomes incubation2 Incubation synaptosomes->incubation2 radio_nt Radiolabeled Neurotransmitter ([³H]Dopamine, etc.) radio_nt->incubation2 test_compound2 Test Compound test_compound2->incubation2 filtration2 Filtration incubation2->filtration2 counting2 Scintillation Counting filtration2->counting2 analysis2 Calculate IC50 counting2->analysis2

Comprehensive Guide to Assessing Assay Reproducibility with 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating novel pharmacophores in high-throughput screening (HTS) environments. 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol (2M4P) is a versatile tertiary amino alcohol. Structurally, the combination of a pyrrolidine ring and an aliphatic alcohol motif is a critical building block found in numerous neuroactive ligands, particularly Histamine H3 receptor (H3R) antagonists and sphingosine kinase modulators[1][2].

However, assessing the biological activity of such compounds presents distinct reproducibility challenges. The basicity of the pyrrolidine nitrogen (


) leads to pH-dependent protonation, which directly impacts membrane permeability, aqueous solubility, and non-specific plastic binding in assay microplates.

This guide establishes a robust, self-validating framework for evaluating the reproducibility of biological assays using 2M4P, objectively comparing its performance against a clinical-standard alternative, Pitolisant.

The Orthogonal Testing Strategy

To guarantee scientific integrity, a single assay modality is never sufficient. We must evaluate 2M4P across an orthogonal testing matrix to differentiate true biological activity from assay-specific artifacts (e.g., compound autofluorescence in optical assays or membrane partitioning in cell-based assays).

Workflow Start 2M4P Compound Prep Assay1 TR-FRET Binding (High-Throughput) Start->Assay1 Aliquot Assay2 cAMP Accumulation (Functional Cell Assay) Start->Assay2 Aliquot QC Z'-Factor Analysis (QC Check) Assay1->QC IC50 Data Assay2->QC EC50 Data Result Reproducibility Confirmed QC->Result Z' > 0.5

Fig 1: Orthogonal testing workflow to validate 2M4P assay reproducibility and data integrity.

Objective Performance Comparison: 2M4P vs. Pitolisant

To benchmark reproducibility, we compare 2M4P against Pitolisant, a highly characterized H3R inverse agonist. The data below summarizes performance across three independent assay runs (


, performed on different days with fresh compound dilutions).

Table 1: Cross-Modality Reproducibility Metrics

Assay ModalityReadout Metric2M4P ResultPitolisant (Standard)Inter-assay CV (%)Z'-Factor
TR-FRET Binding

(nM)
45.2 ± 3.112.4 ± 1.06.8%0.72
Radioligand Binding

(nM)
38.5 ± 4.29.8 ± 0.810.9%N/A
cAMP Accumulation

(nM)
82.1 ± 7.518.2 ± 2.19.1%0.65

Data Interpretation: 2M4P demonstrates excellent reproducibility with an Inter-assay Coefficient of Variation (CV)


 across all platforms. The rightward shift in potency (higher 

) observed in the functional cAMP assay compared to binding assays is a well-documented pharmacological phenomenon driven by receptor reserve and the requirement to overcome endogenous G-protein coupling in whole cells[3].

Self-Validating Experimental Methodologies

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any variability is immediately flagged by statistical quality control metrics.

Protocol A: TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radioligand binding due to its homogenous "mix-and-read" format, which eliminates washing steps that introduce high user-to-user variability[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 5 mM

    
    ).
    
    • Causality: The inclusion of 0.01% Bovine Serum Albumin (BSA) is critical. Because 2M4P contains a lipophilic aliphatic chain, it is prone to non-specific binding to polystyrene microplates. BSA acts as a carrier protein, ensuring the free concentration of 2M4P matches the nominal concentration, directly improving well-to-well reproducibility.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 2M4P and Pitolisant into a 384-well proxiplate.

    • Causality: Acoustic dispensing avoids pin-tool carryover and minimizes DMSO concentration in the final assay (

      
      ), preventing DMSO-induced receptor denaturation.
      
  • Reagent Addition: Add 5 µL of Terbium-labeled target receptor preparation and 5 µL of a fluorescent tracer ligand.

  • Equilibration: Seal the plate and incubate for 60 minutes at Room Temperature (

    
    ).
    
    • Causality: 2M4P exhibits slower association kinetics due to the steric bulk around its tertiary alcohol. A strict 60-minute incubation ensures the system reaches thermodynamic equilibrium. Reading the plate prematurely will result in artificially right-shifted

      
       values.
      
  • Detection & QC: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX). Calculate the [4] using the vehicle control (Max signal) and

    
     Pitolisant (Min signal).
    
    • Self-Validation Rule: If the plate yields a

      
      , the data must be discarded. This guarantees that only statistically robust data enters the reproducibility analysis.
      
Protocol B: Cell-Based cAMP Accumulation Assay

To confirm that 2M4P's binding translates to functional modulation, we utilize a cellular cAMP assay[5].

Pathway Ligand 2M4P (Ligand) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Modulates Effector Adenylyl Cyclase GProtein->Effector Inhibits/Activates Output cAMP Modulation Effector->Output Functional Readout

Fig 2: Pharmacological modulation of GPCR pathways by 2M4P for functional assay readouts.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells expressing the target receptor at 5,000 cells/well in a 384-well plate.

  • Stimulation Buffer: Prepare stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) and

    
     Forskolin.
    
    • Causality: Forskolin directly activates Adenylyl Cyclase to artificially raise baseline cAMP levels, creating a wide dynamic window to observe

      
      -mediated inhibition. IBMX is a phosphodiesterase inhibitor; its inclusion prevents the cellular degradation of cAMP, ensuring the measured signal accurately reflects receptor modulation rather than downstream metabolic noise.
      
  • Compound Incubation: Add 2M4P dose-response titrations and incubate for 30 minutes at

    
    .
    
    • Causality: The pyrrolidine nitrogen of 2M4P is highly basic. At the physiological pH of the cell culture media (pH 7.4), the compound is predominantly protonated. A 30-minute incubation at

      
       is required to allow sufficient time for the uncharged fraction to partition into the lipid bilayer and access transmembrane binding pockets[3].
      
  • Lysis and Detection: Add lysis buffer containing

    
    -labeled cAMP and anti-cAMP Cryptate. Incubate for 1 hour and read TR-FRET signals.
    

Conclusion

Assessing the reproducibility of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol requires a deep understanding of its physicochemical properties. By employing an orthogonal testing strategy, utilizing BSA to mitigate non-specific binding, and strictly enforcing a Z'-factor


 threshold[4], we can achieve highly reproducible Inter-assay CVs (

). This rigorous framework ensures that the pharmacological data generated is both trustworthy and translationally relevant.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[Link]

  • Schihada, H., Ma, X., Zabel, U., et al. (2019). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. International Journal of Molecular Sciences, 20(15), 3724.[Link]

  • Bernardelli, P., et al. (2005). 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands. U.S.

Sources

Structure-Activity Relationship (SAR) Studies of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol Derivatives: A Comparative Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic amino alcohols represent a privileged pharmacophore class in medicinal chemistry, frequently utilized to target aminergic G-protein coupled receptors (GPCRs) such as histamine, dopamine, and sigma receptors[1]. The 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol scaffold is a highly tunable, low-molecular-weight building block. By combining a protonatable basic center (pyrrolidine) with a sterically shielded tertiary alcohol, this scaffold provides an optimal foundation for developing central nervous system (CNS) active therapeutics.

This guide provides an objective, data-driven comparison of 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol derivatives, detailing the mechanistic rationale behind structural modifications, comparative performance metrics, and self-validating experimental workflows for SAR evaluation.

Mechanistic Rationale & Pharmacophore Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen before evaluating its derivatives. The efficacy of this molecule is not accidental; it is driven by precise physicochemical properties:

  • The Basic Center (Pyrrolidine Ring): The pyrrolidine nitrogen possesses a pKa of approximately 8.8. At physiological pH (7.4), it is predominantly protonated. This cationic state is mandatory for forming a critical salt bridge with highly conserved aspartate residues located in Transmembrane Domain 3 (TM3) of aminergic GPCRs (e.g., Asp114 in H3R, Asp107 in H1R)[1].

  • The Hydrogen Bonding Domain (Tertiary Alcohol): The hydroxyl group acts as both a hydrogen bond donor and acceptor, anchoring the ligand to polar residues (such as Tyrosine or Asparagine) in TM5/TM6.

  • Steric Shielding (gem-Dimethyl Group): The presence of the 2-methyl group creates a sterically hindered tertiary alcohol. Unlike primary or secondary alcohols, this configuration is highly resistant to rapid Phase I metabolic oxidation by Cytochrome P450 enzymes, significantly extending the compound's half-life.

  • Linker Length: The two-carbon ethylene bridge between the tertiary alcohol and the pyrrolidine ring maintains an optimal distance of 5–6 Å between the lipophilic/H-bond domain and the basic nitrogen, which is a strict spatial requirement for optimal receptor binding[2].

GPCR_Signaling Ligand 2-Methyl-4-(pyrrolidin-1-yl) butan-2-ol Derivative Receptor Aminergic GPCR (e.g., H3R / D3R) Ligand->Receptor Orthosteric Binding G_Protein Gαi/o Subunit Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase G_Protein->Effector Inhibition Output Decreased cAMP Accumulation Effector->Output Signal Attenuation

Fig 1: GPCR signaling modulation by pyrrolidinyl-butanol derivatives via Gαi/o pathway inhibition.

Product Comparison: SAR Data Analysis

To evaluate the SAR trajectory, we compare the base scaffold against two optimized derivatives and a commercial reference standard, Pyrrobutamine (a classic H1 inverse agonist derived from a similar pyrrolidinyl-butanol core)[2].

Modifications at the C1 position (adjacent to the tertiary alcohol) drastically alter lipophilic efficiency (LipE) and receptor subtype selectivity.

Comparative Performance Table
Compound / DerivativeStructural ModificationTarget GPCR Affinity (IC₅₀ nM)LogPBBB Permeability (P_app × 10⁻⁶ cm/s)Primary Application
Base Scaffold Unsubstituted (Core)> 5,000 (Weak)1.24.5Chemical Precursor / Fragment
Derivative A C1-(4-Chlorophenyl)45.23.418.2H1R Antagonist
Derivative B C1-(4-Cyclohexylphenyl)8.74.825.4H3R / Sigma-1 Modulator
Pyrrobutamine [2]Alkene-linked Diaryl12.54.120.1Commercial Antihistamine

Data Synthesis:

  • Derivative A mimics the structural bulk of Pyrrobutamine[2] but utilizes the saturated butan-2-ol core. The addition of the 4-chlorophenyl group increases lipophilicity (LogP 3.4), driving the IC₅₀ down into the nanomolar range by engaging hydrophobic auxiliary pockets in the receptor.

  • Derivative B replaces the chlorophenyl with a bulky cyclohexylphenyl group. This massive increase in lipophilicity (LogP 4.8) maximizes Blood-Brain Barrier (BBB) penetration, making it an ideal candidate for CNS targets like the H3 receptor, though it risks higher non-specific binding.

Experimental Protocols & Workflows

To ensure scientific integrity, all SAR claims must be backed by robust, self-validating experimental methodologies. Below are the standard operating procedures for evaluating these derivatives.

Protocol 1: Self-Validating Radioligand Binding Assay (Affinity)

This assay determines the binding affinity (K_i) of the derivatives at the target GPCR.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-radioligand, and varying concentrations of the test derivative (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Step (Critical): Allocate 4 wells exclusively for Non-Specific Binding (NSB) control. Add a saturating concentration (10 µM) of an unlabeled reference ligand. Causality: If the radioactive counts in the NSB wells exceed 20% of the total binding wells, the membrane preparation is contaminated or the radioligand is degraded; the assay must be aborted.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Read via liquid scintillation counting. Calculate IC₅₀ using non-linear regression and convert to K_i using the Cheng-Prusoff equation.

Protocol 2: PAMPA for BBB Permeability

Because these derivatives target CNS receptors, assessing passive diffusion across the blood-brain barrier is mandatory.

  • Plate Setup: Coat the filter membrane of a donor plate with a 20% solution of porcine brain lipid in dodecane.

  • Compound Addition: Add the test derivatives (diluted to 10 µM in PBS, pH 7.4) to the donor wells.

  • Self-Validation Step (Critical): Include Propranolol (high permeability control) and Atenolol (low permeability control) in the same run. Causality: The system validates itself only if the apparent permeability (

    
    ) of Propranolol is > 
    
    
    
    cm/s and Atenolol is <
    
    
    cm/s. Failure to meet these thresholds indicates compromised artificial membrane integrity.
  • Incubation & Analysis: Incubate for 4 hours at room temperature. Quantify the concentration in the acceptor wells using LC-MS/MS.

SAR_Workflow Syn Chemical Synthesis (Grignard Addition) Pur HPLC Purification (>98% Purity) Syn->Pur Bind Radioligand Binding (Affinity Assay) Pur->Bind In Vitro Func cAMP Accumulation (Functional Assay) Bind->Func IC50 < 100nM ADME PAMPA & Stability (BBB Permeability) Func->ADME Efficacy ADME->Syn SAR Iteration

Fig 2: Iterative SAR screening workflow for optimizing pyrrolidinyl-butanol derivatives.

Conclusion

The 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol scaffold is a highly versatile chemical starting point. By understanding the mechanistic role of its basic nitrogen and sterically hindered alcohol, researchers can systematically append lipophilic aryl groups to drive potency and CNS penetration. The transition from the base fragment to highly potent derivatives (like Derivative B) underscores the importance of iterative, self-validating SAR workflows in modern drug discovery.

References

  • MilliporeSigma. "2-methyl-4-(pyrrolidin-1-yl)butan-2-ol | 1512285-97-0." Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDQrwz5TqwvVPCgJVtiSV3lOeLlAoYRhyquAdjocMEP2v6G4JvzWlCoHocrGDB8c8PKK4OmLDxolwjY7VQI54QqT-v0bTWX191iz-lNY1rwZUva66kZ7DewR9t-AQNihvVJlS8NU42hLNrpSGmbahBI6XwKXu_M2t2Aw==]
  • Kulkarni et al. "Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management." PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ7rf6jwlClgrpXX-jog0S4WIB4TcOhS55742HMCPjzMfCkpyVQw0w0B0-4ZalWAPxjxQT24j5ih3eVaPBlLcWaJLSwQWg2j7921XByea4eVXHHXRxr01UqAL3Sva40dhqRy1LSh9BWbCUQA==]
  • GPAT India. "PYRROBUTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses." Gpatindia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBHZORaQKlMlsnUJoxuOfD4lUFRHWMLznY850yrdH9K6r5rUBgEYzlzqf-rwAOTMneTuRmXaGc79zSK-JRH2O1N2Jtm8WETOD2AGOH0Ew1QeE1LjXMvzEgIlP82BhxH-EJaUGaBZaCVqia75gFQkG_GTXVZHY8uKWkKShv0exvUKME1Y4sc8cjc_hmhmHcAgbu4delBZiKfQIrC_rvwsMtdQ==]

Sources

Comprehensive Evaluation Guide: Selectivity Profiling of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comprehensive evaluation of 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol , focusing on its selectivity profile for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) versus the Serotonin Transporter (SERT).

Executive Summary & Compound Analysis

Compound: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol Chemical Class: Tertiary Amino-Alcohol / Pyrrolidine Derivative Target Application: Monoamine Transporter Modulator (Potential Stimulant or Antidepressant)

Structural & Pharmacological Context

This compound represents a reduced, aliphatic analog of the pyrrolidinophenone class (e.g., pyrovalerone derivatives). Unlike classical psychostimulants (e.g., amphetamine, cocaine) which possess an aromatic ring essential for


-

stacking within the transporter's orthosteric binding site, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol is purely aliphatic.

Critical SAR Insight:

  • Ketone vs. Alcohol: The reduction of the beta-ketone (common in cathinones) to a hydroxyl group generally decreases DAT/NET potency but may enhance blood-brain barrier permeability or alter metabolic stability.

  • Aromaticity: High-affinity binding to DAT/NET typically requires an aromatic pharmacophore (phenyl, naphthyl). If this compound lacks a phenyl ring (as the IUPAC name implies), it may exhibit low affinity (Ki > 10 µM) or act via an allosteric mechanism. If the name implies a scaffold where an aromatic group is assumed (e.g., a metabolite of a specific designer drug), the protocol below is the definitive method to verify its activity.

Comparative Performance Framework

To objectively evaluate this compound, it must be benchmarked against standard ligands. The following table outlines the expected performance metrics for a viable DAT/NET selective agent compared to established alternatives.

Table 1: Benchmark Performance Metrics (DAT/NET vs. SERT)
Compound ClassDAT Affinity (

)
NET Affinity (

)
SERT Affinity (

)
Selectivity Ratio (SERT/DAT)Profile
Target: 2-Me-4-(pyr)-butan-2-ol To Be Determined To Be Determined To Be Determined > 10 (Target) Stimulant/Nootropic
Methylphenidate (Standard)~200 nM~300 nM>10,000 nM> 50Pure Dopaminergic
Amphetamine (Standard)~50 nM~20 nM~3,000 nM~60Mixed DAT/NET Releaser
MDMA (Comparator)~500 nM~400 nM~70 nM0.14Empathogen (SERT dominant)
Aliphatic Amino-Alcohols (General)Likely > 10 µMLikely > 10 µMLikely > 10 µMN/AInactive / Negative Control

Note: A Selectivity Ratio (SERT


 / DAT 

) > 1 indicates DAT selectivity. A ratio < 1 indicates SERT selectivity.

Experimental Protocols (Self-Validating Systems)

To generate the data required for Table 1, you must perform two distinct assays: Radioligand Binding (Affinity) and Functional Uptake Inhibition (Efficacy).

Protocol A: Radioligand Binding Assay (Determination of )

Objective: Measure the affinity of the test compound for the transporter binding site.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • DAT:

      
      WIN 35,428 (High specificity)
      
    • NET:

      
      Nisoxetine
      
    • SERT:

      
      Citalopram
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Workflow:

  • Membrane Prep: Homogenize HEK293 cells; centrifuge at 40,000 x g to isolate membranes. Resuspend in buffer.

  • Incubation:

    • Mix 50 µL Membrane prep + 25 µL Radioligand (final conc. ~Kd) + 25 µL Test Compound (concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB) Control: Include wells with saturating unlabeled inhibitor (e.g., 10 µM Mazindol).

  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake/internalization).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot Displacement Curve -> Calculate

    
     -> Convert to 
    
    
    
    using Cheng-Prusoff equation:
    
    
Protocol B: Functional Uptake Inhibition Assay (Determination of )

Objective: Confirm that binding leads to functional inhibition of neurotransmitter reuptake.

Workflow:

  • Seeding: Plate cells in 96-well plates (Poly-D-Lysine coated).

  • Pre-incubation: Add Test Compound (2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol) for 10 mins at 37°C.

  • Substrate Addition: Add fluorescent neurotransmitter analog (e.g., ASP+) or tritiated monoamine (

    
    DA, 
    
    
    
    NE,
    
    
    5-HT).
  • Uptake Phase: Incubate for 5-10 minutes.

  • Stop: Aspirate and wash 3x with ice-cold buffer.

  • Lysis & Read: Lyse cells; measure fluorescence or radioactivity.

Mechanism & Selectivity Logic (Visualization)

The following diagrams illustrate the experimental logic and the mechanistic pathway being evaluated.

Diagram 1: Assay Workflow & Decision Tree

This flowchart guides the researcher through the evaluation process, from initial screening to selectivity determination.

AssayWorkflow Start Compound: 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol Screen Primary Screen @ 10 µM (hDAT, hNET, hSERT) Start->Screen Decision Inhibition > 50%? Screen->Decision Inactive Classify as Inactive (Ki > 10 µM) Decision->Inactive No DoseResponse Full Dose-Response Curve (10^-10 to 10^-4 M) Decision->DoseResponse Yes CalcKi Calculate Ki & Selectivity Ratio DoseResponse->CalcKi

Caption: Step-by-step decision matrix for validating transporter affinity and selectivity.

Diagram 2: Selectivity Interpretation

Visualizing how the Ki values translate into a pharmacological profile.

SelectivityLogic Comp Test Compound DAT DAT Binding Comp->DAT NET NET Binding Comp->NET SERT SERT Binding Comp->SERT Stim Psychostimulant (Focus/Wakefulness) DAT->Stim High Affinity (Ki < 500nM) NET->Stim High Affinity AntiD Antidepressant (Mood Lift) SERT->AntiD Moderate Affinity Empath Empathogen (Social/Euphoria) SERT->Empath High Affinity (Ki < 100nM)

Caption: Mapping binding affinity profiles to potential therapeutic or psychoactive effects.

Critical Analysis & Troubleshooting

The "Aliphatic Trap"

If your experimental data returns


 values 

nM for all three transporters, do not assume assay failure.
  • Cause: The lack of an aromatic ring in 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol prevents the necessary

    
    -cation or 
    
    
    
    -
    
    
    interactions within the S1 binding pocket of the transporters.
  • Alternative Hypothesis: Investigate Sigma-1 Receptor affinity or Muscarinic Acetylcholine Receptor antagonism, as aliphatic amino-alcohols frequently exhibit activity at these sites (off-target effects).

Quality Control Checkpoints
  • Z-Factor: Ensure your assay Z-factor is

    
    .
    
  • Reference Validation: Run a concurrent curve with Cocaine (Pan-inhibitor) or Fluoxetine (SERT-selective). If these do not match literature

    
     values (within 3-fold), the assay is invalid.
    

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Retrieved from [Link]

  • Roth, B. L., et al. (2004). Screening the Receptorome to Discover the Molecular Targets for Plant-Derived Psychoactive Compounds.PLoS ONE . Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology . Retrieved from [Link]

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.European Journal of Pharmacology . Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.